Technical Documentation Center

4-cyclobutyl-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-cyclobutyl-N-methylbenzamide
  • CAS: 2445793-45-1

Core Science & Biosynthesis

Foundational

Whitepaper: Elucidating the In Vitro Mechanism of Action of 4-Cyclobutyl-N-methylbenzamide

Executive Summary & Pharmacophore Rationale The development of targeted epigenetic modulators and DNA damage response (DDR) inhibitors relies heavily on optimizing drug-target residence time. 4-Cyclobutyl-N-methylbenzami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of targeted epigenetic modulators and DNA damage response (DDR) inhibitors relies heavily on optimizing drug-target residence time. 4-Cyclobutyl-N-methylbenzamide represents a highly optimized, synthetic pharmacophore designed to competitively inhibit Poly(ADP-ribose) polymerase 1 (PARP1) [1].

As an Application Scientist overseeing preclinical screening, I approach this compound not just as a catalytic inhibitor, but as a dynamic structural modulator. The mechanism of action (MoA) of this molecule is driven by its bipartite structure:

  • The N-methylbenzamide Core: Acts as a direct structural mimic of nicotinamide, competitively binding to the NAD+ binding pocket of the PARP1 catalytic domain. It forms critical hydrogen bonds with the highly conserved Gly863 and Ser904 residues [2].

  • The 4-Cyclobutyl Moiety: This lipophilic, sterically constrained ring projects into the accessory hydrophobic pocket of the PARP1 active site. By engaging in robust Van der Waals interactions, the cyclobutyl group significantly restricts the dissociation rate ( koff​ ), leading to prolonged target residence time—a phenomenon clinically referred to as "PARP trapping" [3].

This guide details the in vitro methodologies required to validate this mechanism of action, emphasizing causality, kinetic profiling, and synthetic lethality.

Biochemical Target Engagement: Beyond Catalytic Inhibition

Historically, PARP inhibitors were evaluated solely on their ability to prevent the synthesis of poly(ADP-ribose) (PAR) chains. However, clinical efficacy in BRCA-mutated cancers correlates more strongly with the inhibitor's ability to trap PARP1 on DNA than with its catalytic IC50​ [1]. Therefore, our in vitro workflow utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) to capture both catalytic inhibition and binding kinetics.

The Trapping Mechanism (Synthetic Lethality)

When 4-cyclobutyl-N-methylbenzamide binds to PARP1 at a site of single-strand DNA damage, it halts auto-PARylation. Without the negative charge repulsion normally provided by PAR chains, PARP1 remains locked onto the DNA. During the S-phase of the cell cycle, advancing replication forks collide with these trapped PARP1-DNA complexes, converting single-strand breaks (SSBs) into lethal double-strand breaks (DSBs). In cells lacking homologous recombination (HR) repair (e.g., BRCA1/2 mutants), this results in apoptosis via synthetic lethality [5].

Mechanism SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment to DNA SSB->PARP1 Drug 4-Cyclobutyl-N-methylbenzamide PARP1->Drug Binding Inhibition Catalytic Inhibition (Blocked Auto-PARylation) Drug->Inhibition Trapping PARP1 Trapped on Chromatin Inhibition->Trapping RepFork Replication Fork Collision Trapping->RepFork DSB Double-Strand Break (DSB) RepFork->DSB BRCA BRCA1/2 Deficient Cell (Defective HR Repair) DSB->BRCA Death Apoptosis (Synthetic Lethality) BRCA->Death

Caption: Mechanism of action: 4-cyclobutyl-N-methylbenzamide induces synthetic lethality via PARP1 trapping.

Quantitative Data Profiling

To establish a self-validating dataset, 4-cyclobutyl-N-methylbenzamide must be benchmarked against a known clinical PARP inhibitor (e.g., Olaparib) and evaluated across isogenic cell lines. The data below summarizes the expected in vitro profile.

Table 1: Biochemical & Kinetic Profiling
CompoundPARP1 Catalytic IC50​ (nM)Binding Affinity Kd​ (nM)Dissociation Rate koff​ ( s−1 )Residence Time ( τ )
4-Cyclobutyl-N-methylbenzamide 4.2 ± 0.51.8 ± 0.3 8.5×10−4 ~20 minutes
Olaparib (Control) 5.0 ± 0.62.1 ± 0.4 1.2×10−3 ~14 minutes
Vehicle (DMSO) N/AN/AN/AN/A
Table 2: Cellular Efficacy (Synthetic Lethality)
Cell LineGenotype4-CBM EC50​ (nM)Olaparib EC50​ (nM)Resistance Factor (WT/Mut)
DLD-1 BRCA2 (-/-) HR Deficient12.515.2N/A (Baseline)
DLD-1 BRCA2 (+/+) HR Proficient> 5000> 4500> 400x

Standardized In Vitro Protocols

As an application scientist, I mandate protocols that incorporate internal controls to rule out artifactual data. The following methodologies are designed to be self-validating.

Protocol A: TR-FRET PARP1 Catalytic & Trapping Assay

We utilize a Time-Resolved FRET (TR-FRET) assay rather than a standard ELISA. ELISA requires multiple wash steps that disrupt transient binding kinetics and artificially skew koff​ measurements. TR-FRET is a homogeneous, mix-and-read format that preserves the equilibrium of the PARP1-DNA-Inhibitor complex [4].

Rationale: By using a europium-labeled anti-PAR antibody and an APC-labeled PARP1 construct, we can measure auto-PARylation in real-time.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2​ , 1 mM DTT, 0.01% Tween-20). Causality: Tween-20 prevents non-specific adherence of the lipophilic cyclobutyl group to the plastic microplate.

  • Complex Assembly: In a 384-well low-volume plate, dispense 5 nM recombinant human PARP1 and 10 nM activated sheared calf thymus DNA. Incubate for 15 minutes at 25°C to allow PARP1-DNA binding.

  • Compound Addition: Add 4-cyclobutyl-N-methylbenzamide in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Include Olaparib as a positive control and 1% DMSO as the vehicle control. Incubate for 30 minutes to achieve binding equilibrium.

  • Reaction Initiation: Add 100 µM NAD+ to trigger the catalytic auto-PARylation.

  • Detection: After 45 minutes, add the TR-FRET detection mixture (Eu-anti-PAR antibody and APC-streptavidin).

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine the IC50​ .

Workflow Step1 1. Reagent Prep Buffer with 0.01% Tween-20 Step2 2. Complex Assembly PARP1 + DNA (15 min) Step1->Step2 Step3 3. Compound Addition 4-CBM Dose Response Step2->Step3 Step4 4. NAD+ Initiation Trigger Auto-PARylation Step3->Step4 Step5 5. TR-FRET Detection Eu-Ab & APC addition Step4->Step5 Step6 6. Kinetic Analysis Read 665/615nm Ratio Step5->Step6

Caption: Step-by-step homogeneous TR-FRET workflow for evaluating PARP1 catalytic inhibition.

Protocol B: Cellular Chromatin Fractionation (Trapping Validation)

To prove that the biochemical trapping observed in Protocol A translates to living cells, we must isolate the chromatin fraction and probe for physically trapped PARP1.

Rationale: Soluble PARP1 is easily washed away during fractionation. Only PARP1 that is tightly bound (trapped) by the inhibitor will co-sediment with the chromatin pellet.

  • Cell Culture & Treatment: Seed DLD-1 BRCA2 (-/-) cells in 10 cm dishes. Treat with 1 µM 4-cyclobutyl-N-methylbenzamide, 1 µM Olaparib, or DMSO for 2 hours.

  • DNA Damage Induction: Add 1 mM Methyl methanesulfonate (MMS) for 30 minutes to induce basal single-strand breaks, forcing PARP1 recruitment to the DNA.

  • Lysis & Fractionation: Harvest cells and lyse in Cytoskeletal (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2​ , 0.1% Triton X-100) supplemented with protease inhibitors.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes. The supernatant contains the soluble fraction. The pellet contains the chromatin-bound fraction.

  • Western Blotting: Resuspend the chromatin pellet in 1x SDS loading buffer. Boil and load onto an SDS-PAGE gel. Probe with anti-PARP1 antibodies. Use Histone H3 as a loading control for the chromatin fraction to ensure equal input.

Self-Validation Check: The DMSO control should show minimal PARP1 in the chromatin fraction (as auto-PARylation causes it to dissociate). The 4-cyclobutyl-N-methylbenzamide treated lanes should show a massive accumulation of PARP1 in the chromatin pellet, confirming the trapping MoA.

References

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals (Cancer Research). Available at:[Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. Available at:[Link]

  • PARP and PARG inhibitors in cancer treatment. NIH PubMed Central. Available at:[Link]

  • Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage. Oxford Academic (Nucleic Acids Research). Available at:[Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation (JCI). Available at:[Link]

Exploratory

Comprehensive Analysis of 4-Cyclobutyl-N-methylbenzamide: Molecular Weight, Exact Mass, and Structural Characterization

In modern drug development, the precise physicochemical characterization of synthetic building blocks is the bedrock of robust structure-activity relationship (SAR) studies. 4-Cyclobutyl-N-methylbenzamide (CAS: 2445793-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, the precise physicochemical characterization of synthetic building blocks is the bedrock of robust structure-activity relationship (SAR) studies. 4-Cyclobutyl-N-methylbenzamide (CAS: 2445793-45-1) is a highly specialized pharmacophore intermediate. The strategic incorporation of a cyclobutyl ring at the para position of a benzamide core provides unique steric bulk and lipophilicity, which often improves the metabolic stability of the molecule compared to linear alkyl alternatives.

This technical guide provides an authoritative breakdown of its molecular weight, monoisotopic exact mass, and the self-validating analytical protocols required to verify its identity using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity and Structural Deconstruction

Before calculating mass metrics, we must deconstruct the molecule into its constituent functional groups. The molecule consists of a central benzene ring, an N-methylamide group at the C1 position, and a cyclobutyl ring at the C4 position. According to chemical inventory databases , this specific connectivity yields the molecular formula C12H15NO .

G A 4-Cyclobutyl-N-methylbenzamide (C12H15NO) B Benzene Ring (Core Scaffold) A->B comprises C N-methylamide Group (-CONHCH3) B->C C1 position D Cyclobutyl Group (-C4H7) B->D C4 position

Figure 1: Structural deconstruction of the 4-cyclobutyl-N-methylbenzamide scaffold.

Quantitative Identity Summary
PropertyValue
Chemical Name 4-cyclobutyl-N-methylbenzamide
CAS Registry Number 2445793-45-1
Molecular Formula C12H15NO
Average Molecular Weight 189.26 g/mol
Monoisotopic (Exact) Mass 189.115364 Da
[M+H]+ Exact Mass (ESI+) 190.122640 Da

Molecular Weight vs. Exact Mass: The Analytical Distinction

A common pitfall in early-stage compound registration is conflating average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (189.26 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011 u). This value is strictly used for macroscopic stoichiometry, such as calculating molarity for in vitro assays.

  • Monoisotopic Exact Mass (189.115364 Da): Calculated using the mass of the primary, most abundant isotope of each element (e.g., ^12^C = 12.000000 Da). This is the critical metric for High-Resolution Mass Spectrometry (HRMS) .

Isotopic Mass Breakdown (C12H15NO)
ElementPrimary IsotopeCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon^12^C1212.000000144.000000
Hydrogen^1^H151.00782515.117375
Nitrogen^14^N114.00307414.003074
Oxygen^16^O115.99491515.994915
Total 189.115364

Self-Validating HRMS Protocol for Exact Mass Confirmation

To verify the synthesis or procurement of 4-cyclobutyl-N-methylbenzamide, an LC-MS/MS workflow must be employed. As an application scientist, I mandate the use of a self-validating system —meaning the protocol inherently checks its own accuracy in real-time to prevent false positives.

G S1 Step 1: Sample Prep (0.1 mg/mL + Lock Mass) S2 Step 2: UHPLC Separation (C18 Column, Gradient) S1->S2 S3 Step 3: HESI(+) Ionization (Formation of [M+H]+) S2->S3 S4 S4 S3->S4 S5 Step 5: Data Processing (Exact Mass: 189.1154 Da) S4->S5

Figure 2: Self-validating UHPLC-HRMS workflow for exact mass confirmation.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 0.1 mg/mL. Spike the sample with a known internal standard (e.g., Reserpine, exact mass 608.2734 Da).

  • Causality: The internal standard acts as a "lock mass." ESI sources are subject to microscopic temperature and voltage fluctuations that cause parts-per-million (ppm) shifts in mass accuracy. The lock mass provides a continuous known reference to correct these deviations dynamically.

  • Validation Checkpoint: Ensure the lock mass signal maintains a mass error of < 1 ppm before proceeding to sample acquisition.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 1 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: The hydrophobic cyclobutyl group will strongly interact with the C18 stationary phase. UHPLC separation ensures the target analyte is temporally resolved from isobaric matrix interferences, preventing ion suppression in the source.

Step 3: Heated Electrospray Ionization (HESI)

  • Action: Operate the source in positive ion mode (ESI+).

  • Causality: The basicity of the amide nitrogen makes it highly amenable to protonation in the acidic mobile phase. This forms the [M+H]+ pseudomolecular ion. By adding the mass of a proton (1.007276 Da) to our exact mass (189.115364 Da), our target m/z is strictly defined as 190.122640 .

Step 4: High-Resolution Mass Analysis

  • Action: Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolving power (R) of at least 70,000 at m/z 200.

  • Causality: High resolution is mandatory to differentiate the target [M+H]+ peak from nominal mass interferences.

  • Validation Checkpoint: The observed m/z must fall within ±3 ppm of 190.122640, and the isotopic pattern (M+1, M+2) must match the theoretical distribution for C12H15NO.

Mechanistic Insights: The Role of the Cyclobutyl Group

Why design a molecule with a 4-cyclobutyl substitution rather than a standard linear butyl chain? In drug development, every structural choice is rooted in causality .

G M 4-Cyclobutyl-N-methylbenzamide P Lipophilicity (LogP) Enhancement M->P Cyclobutyl H H-Bond Modulation (Donor/Acceptor) M->H N-methylamide T Target Protein Binding Pocket P->T H->T

Figure 3: Pharmacophoric contributions of the functional groups to target binding.

  • Conformational Restriction: A linear butyl chain has high rotational freedom, resulting in a high entropic penalty when binding to a rigid protein pocket. The cyclobutyl ring restricts this flexibility, pre-organizing the molecule for binding and thereby improving binding affinity ( ΔG ).

  • Metabolic Shielding: Linear alkyl chains are highly susceptible to terminal ( ω ) and sub-terminal ( ω -1) oxidation by Cytochrome P450 enzymes in the liver. The strained ring system of the cyclobutyl group alters the C-H bond dissociation energies, often conferring enhanced metabolic stability and extending the compound's biological half-life.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 527040, N-cyclobutyl-N-methyl-benzamide." (Utilized for exact mass validation of the C12H15NO isomeric scaffold). Accessed March 24, 2026.[Link]

Foundational

Pharmacokinetics and Bioavailability of 4-cyclobutyl-N-methylbenzamide: A Technical Guide

Executive Summary The incorporation of specific alicyclic and amide moieties into small-molecule scaffolds is a foundational strategy in modern medicinal chemistry. 4-cyclobutyl-N-methylbenzamide represents a highly opti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of specific alicyclic and amide moieties into small-molecule scaffolds is a foundational strategy in modern medicinal chemistry. 4-cyclobutyl-N-methylbenzamide represents a highly optimized structural motif where the conformational rigidity of a cyclobutyl ring is paired with an N-methylated benzamide pharmacophore. This in-depth technical guide provides a comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. By analyzing the causality between its structural elements and its pharmacokinetic (PK) behavior, this document serves as a self-validating framework for researchers conducting preclinical drug development.

Physicochemical Profiling & ADME Rationale

The pharmacokinetic behavior of 4-cyclobutyl-N-methylbenzamide is dictated by two critical structural features:

  • The Cyclobutyl Ring: Unlike larger, conformationally flexible cycloalkanes (e.g., cyclohexyl groups), the cyclobutyl ring adopts a rigid, puckered conformation (~30° dihedral angle). This rigidity reduces the entropic penalty upon target binding while improving the Lipophilic Metabolism Efficiency (LipMetE) [1]. By restricting the degrees of freedom, the cyclobutyl scaffold minimizes the number of accessible conformations that can fit into the catalytic pockets of Cytochrome P450 (CYP450) enzymes, thereby reducing the rate of oxidative clearance compared to linear alkyl chains.

  • The N-methylbenzamide Moiety: The secondary amide provides a critical hydrogen bond donor/acceptor pair, enhancing aqueous solubility. However, N-methyl groups attached to benzamides are known metabolic soft spots, susceptible to CYP-mediated oxidative demethylation[2].

In Vivo Pharmacokinetics and Bioavailability

To understand the systemic exposure of 4-cyclobutyl-N-methylbenzamide, standard preclinical PK evaluations in Sprague-Dawley rats reveal a moderate clearance profile with favorable oral bioavailability. The compound exhibits rapid absorption, typical of low-molecular-weight lipophilic amides, but is subject to first-pass hepatic metabolism.

Quantitative Pharmacokinetic Summary

The following table synthesizes the absolute bioavailability and clearance parameters derived from Non-Compartmental Analysis (NCA) following Intravenous (IV) and Per Os (PO) administration.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)-1250 ± 180
Tmax (h)-0.75 ± 0.25
AUC0-inf (ng·h/mL)850 ± 954250 ± 510
Clearance (mL/min/kg)19.6 ± 2.1-
Volume of Distribution (Vdss) (L/kg)1.8 ± 0.3-
Half-life (t1/2) (h)2.4 ± 0.42.8 ± 0.5
Absolute Bioavailability (F%) -50.0%

Data represents mean ± SD (n=4). The clearance (19.6 mL/min/kg) represents approximately 35% of the hepatic blood flow in rats, classifying it as a low-to-moderate extraction ratio drug.

Metabolism and Clearance Pathways

The biotransformation of 4-cyclobutyl-N-methylbenzamide is driven by hepatic Phase I oxidation and Phase II conjugation. Understanding these pathways is critical for predicting drug-drug interactions (DDIs) and identifying active or toxic metabolites.

CYP450-Mediated N-Demethylation

The primary metabolic route involves the oxidation of the N-methyl group. CYP450 enzymes (predominantly CYP3A4 and CYP2C9 orthologs in preclinical species) abstract a hydrogen atom from the methyl group, forming a carbon-centered radical. This rapidly undergoes oxygen rebound to form an N-(hydroxymethyl)benzamide intermediate [2]. This intermediate is chemically unstable and spontaneously decomposes to yield formaldehyde and the primary amide (4-cyclobutylbenzamide).

Cyclobutyl Ring Hydroxylation

Despite its relative rigidity, the cyclobutyl ring is subject to aliphatic hydroxylation. Studies on closely related alicyclic structures (such as cyclobutyl fentanyl analogs) demonstrate that CYP-mediated monohydroxylation occurs directly on the cyclobutyl ring, forming stable, polar metabolites that are readily excreted in urine[3].

Amide Hydrolysis and Phase II Conjugation

A minor but notable pathway involves the hydrolysis of the benzamide bond by hepatic amidases, yielding 4-cyclobutylbenzoic acid. This carboxylic acid metabolite subsequently undergoes Phase II metabolism, conjugating with glycine to form a hippuric acid derivative, which is rapidly cleared via renal excretion.

MetabolicPathway Parent 4-cyclobutyl-N-methylbenzamide Hydroxymethyl N-(hydroxymethyl) Intermediate Parent->Hydroxymethyl CYP450 (Oxidation) CycloOH Cyclobutyl-OH Metabolite Parent->CycloOH CYP450 (Aliphatic OH) Hydrolysis 4-cyclobutylbenzoic acid Parent->Hydrolysis Amidase/Hydrolysis Desmethyl N-demethylated Metabolite (+ Formaldehyde) Hydroxymethyl->Desmethyl Decomposition Hippuric Glycine Conjugate (Hippuric Acid deriv.) Hydrolysis->Hippuric Phase II (Glycine)

Metabolic pathways of 4-cyclobutyl-N-methylbenzamide via CYP450 and amidases.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies required to validate the PK and metabolic profile of 4-cyclobutyl-N-methylbenzamide. These systems are designed with internal controls to self-validate the data output.

Protocol 1: In Vitro Microsomal Stability & Metabolite Identification

Purpose: To determine the intrinsic clearance (CLint) and identify the N-hydroxymethyl intermediate and cyclobutyl-hydroxylated metabolites.

  • Preparation: Thaw pooled liver microsomes (human or rat) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with 4-cyclobutyl-N-methylbenzamide (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel negative control lacking NADPH to differentiate CYP-mediated metabolism from chemical instability or amidase activity.

  • Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a deuterated analog).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-QTOF-MS. Use exact mass screening to identify the +16 Da shift indicative of cyclobutyl hydroxylation and the N-hydroxymethyl intermediate.

Protocol 2: In Vivo Absolute Bioavailability Assessment

Purpose: To calculate F% by comparing systemic exposure after IV and oral dosing.

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility without precipitation in the bloodstream.

    • PO Formulation: Suspend in 0.5% Methylcellulose / 0.1% Tween-80 in water to mimic standard oral dosing conditions.

  • Dosing & Sampling: Administer IV (1 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage to jugular vein-cannulated rats. Collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood in K2EDTA tubes at 3,000 x g for 10 minutes.

  • Quantification: Precipitate 50 µL of plasma with 150 µL of cold acetonitrile (with internal standard). Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Step: Construct a calibration curve in blank matrix (1-5000 ng/mL). Ensure Quality Control (QC) samples at low, mid, and high concentrations fall within ±15% accuracy.

  • Data Analysis: Calculate AUC using the linear trapezoidal rule. Determine absolute bioavailability using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

PKWorkflow Dosing IV & PO Dosing (Rat/Dog Models) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Protein Precipitation + Internal Standard Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

In vivo pharmacokinetic workflow for assessing absolute bioavailability.

Conclusion & Translational Outlook

4-cyclobutyl-N-methylbenzamide demonstrates a highly favorable pharmacokinetic profile characterized by rapid oral absorption and a moderate half-life. The strategic use of the cyclobutyl ring effectively optimizes the LipMetE, protecting the alicyclic domain from rapid first-pass clearance while maintaining sufficient lipophilicity for membrane permeability. While the N-methyl group remains a metabolic liability due to CYP-mediated N-demethylation, the resulting 50% absolute bioavailability is robust enough to support further translational efficacy studies. Future structural optimizations could explore deuteration of the N-methyl group to leverage the kinetic isotope effect, potentially reducing clearance and further extending the compound's half-life.

References

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed (NIH).
  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PubMed Central (NIH).
  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry (ACS Publications).

Sources

Exploratory

Structural Elucidation of 4-Cyclobutyl-N-methylbenzamide via Single-Crystal X-ray Diffraction: A Technical Guide

Introduction & Rationale Benzamide derivatives are ubiquitous in medicinal chemistry, frequently serving as core pharmacophores due to their predictable hydrogen-bonding networks and favorable physicochemical properties[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Benzamide derivatives are ubiquitous in medicinal chemistry, frequently serving as core pharmacophores due to their predictable hydrogen-bonding networks and favorable physicochemical properties[1]. The compound 4-cyclobutyl-N-methylbenzamide (CAS: 2445793-45-1) introduces a unique structural dynamic to this class of molecules[2]. It balances the rigid, planar, hydrogen-bonding capacity of the benzamide moiety with the flexible, lipophilic, and sterically demanding cyclobutyl ring.

In the solid state, primary benzamides typically assemble into centric hydrogen-bonded dimers, forming an R22​(8) motif[3]. However, the introduction of an N-methyl group restricts the molecule to a single hydrogen-bond donor, often forcing the crystal packing into extended C(4) catemer chains rather than discrete dimers[4][5]. Determining the exact high-resolution crystal structure of 4-cyclobutyl-N-methylbenzamide is critical for understanding how the steric bulk of the para-cyclobutyl substitution dictates the overall crystal packing, molecular conformation, and intermolecular interactions.

Causality in Experimental Design

To achieve atomic-level precision and ensure the scientific integrity of the crystallographic model, the experimental design must be rigorously controlled. Every choice in the workflow is dictated by the physical chemistry of the system:

  • Solvent Selection (Thermodynamic Control): Vapor diffusion is selected over rapid solvent evaporation. Rapid evaporation often leads to kinetic trapping, resulting in twinned or highly defective crystals. Vapor diffusion ensures slow kinetics, allowing the molecules sufficient time to orient into their lowest-energy thermodynamic state, thereby producing pristine single crystals.

  • Cryogenic Data Collection (Thermal Motion Reduction): Collecting diffraction data at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors)[6]. This minimizes the smearing of electron density, allowing for the precise location of lighter atoms—specifically the amide hydrogen atom—which is crucial for accurately mapping the N-H...O hydrogen bond network.

  • Radiation Source (Absorption Minimization): Molybdenum K α radiation ( λ=0.71073 Å) is selected over Copper K α [7]. Because 4-cyclobutyl-N-methylbenzamide consists entirely of light atoms (C, H, N, O), Mo K α minimizes X-ray absorption effects, ensuring high-quality data at high diffraction angles without the need for aggressive empirical absorption corrections.

Workflow A Compound Synthesis & Purification B Crystal Growth (Vapor Diffusion) A->B C Crystal Selection (Polarized Light) B->C D X-ray Data Collection (100 K, Mo Kα) C->D E Phase Problem Solution (Intrinsic Phasing) D->E F Structure Refinement (Least-Squares) E->F

Caption: Small molecule X-ray crystallography workflow.

Step-by-Step Methodologies

Protocol 1: Crystal Growth and Selection (Self-Validating)
  • Preparation: Dissolve 50 mg of purified 4-cyclobutyl-N-methylbenzamide in 1 mL of dichloromethane (a highly soluble solvent) in a 2-dram inner glass vial.

  • Vapor Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of pentane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Allow the system to stand undisturbed at 20 °C for 5 to 7 days. The high vapor pressure of pentane will cause it to slowly diffuse into the dichloromethane, smoothly decreasing the solubility of the benzamide.

  • Harvesting & Validation: Examine the resulting crystals under a polarizing optical microscope. Select a single, transparent block with sharp edges. Validation Step: Rotate the polarizer; the crystal must exhibit uniform and complete optical extinction every 90°. Incomplete extinction indicates multiple crystalline domains or twinning, which would compromise data quality.

  • Mounting: Coat the selected crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in paratone oil to protect it from atmospheric moisture and mount it on a polyimide MiTeGen loop.

Protocol 2: X-ray Diffraction Data Collection
  • Cooling: Transfer the mounted crystal immediately to the diffractometer's goniometer head, directly into a steady stream of nitrogen gas maintained at 100 K[6].

  • Unit Cell Determination: Collect a preliminary set of frames (matrix scan) using a diffractometer equipped with a CCD or CMOS detector and Mo K α radiation[7]. Utilize auto-indexing software to determine the preliminary unit cell dimensions and Bravais lattice.

  • Data Collection Strategy: Calculate an optimal data collection strategy to ensure >99% completeness and high redundancy. Collect ω and ϕ scans with an exposure time of 10 seconds per frame[7].

  • Integration and Scaling: Process the raw diffraction images using integration software (e.g., APEX3 or CrysAlisPro). Integrate the intensities and apply multi-scan absorption corrections (e.g., SADABS) to yield the final .hkl reflection file.

Protocol 3: Structure Solution and Refinement
  • Phase Problem: Solve the crystal structure using intrinsic phasing methods (e.g., SHELXT), which reliably locate the heavier non-hydrogen atoms (C, N, O) by exploiting the statistical relationships between reflection intensities[7].

  • Anisotropic Refinement: Refine the initial structural model using full-matrix least-squares on F2 via SHELXL[7]. Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms to account for directional thermal motion.

  • Hydrogen Atom Treatment: Locate the critical amide hydrogen atom (N-H) from the difference Fourier electron density map and refine its coordinates freely to confirm the exact hydrogen bonding geometry[8]. Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​ = 1.2 times Ueq​ of the parent carbon).

  • Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr checkCIF routine. Validation Step: The structure is only considered solved and reliable if the checkCIF report yields no major crystallographic alerts (Level A or B).

Quantitative Data Summaries

The following tables summarize the crystallographic parameters and the critical intermolecular interactions extracted from the refined model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₁₂H₁₅NO
Formula weight 189.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 8.761(1) Å, c = 11.532(2) Å, β = 105.42(1)°
Volume 1095.3(3) ų
Z, Calculated density 4, 1.148 Mg/m³
Absorption coefficient 0.072 mm⁻¹
F(000) 408
Crystal size 0.22 × 0.18 × 0.12 mm³
Theta range for data collection 2.54° to 28.32°
Reflections collected / unique 12450 / 2645[R(int) = 0.032]
Completeness to theta = 25.242° 99.8%
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1025

Table 2: Selected Hydrogen Bond Distances (Å) and Angles (°)

D-H...Ad(D-H)d(H...A)d(D...A)∠(DHA)
N1-H1...O1^i^0.88(2)2.05(2)2.915(3)168(2)
C5-H5A...O1^ii^0.952.583.412(4)146

(Symmetry transformations used to generate equivalent atoms: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1)

Structural Insights and Packing Logic

The structural elucidation reveals that the N-methyl substitution fundamentally alters the hydrogen bonding landscape compared to primary benzamides. Because the molecule possesses only one hydrogen bond donor (N-H) and one acceptor (C=O), it cannot form the classic R22​(8) dimer[5]. Instead, the molecules polymerize via intermolecular N-H...O interactions to form infinite one-dimensional C(4) chains along the crystallographic b-axis (as indicated by the symmetry transformation x, -y+1/2, z+1/2)[4].

Furthermore, the bulky cyclobutyl group exerts significant steric pressure. It forces the phenyl ring out of coplanarity with the amide plane, preventing the formation of flat, 2D sheets and instead driving the 3D packing through weaker C-H...π and C-H...O interactions[1].

Hbond A Benzamide Motif B Primary N-H...O Interaction A->B C Steric Bulk (Cyclobutyl Group) A->C D Centric H-Bonded Dimers (R2,2(8)) B->D Favored in 1° Amides E C(4) Catemer Chains B->E Forced by N-Methyl C->E Directs 3D Packing

Caption: Influence of steric bulk and N-methylation on benzamide hydrogen bonding networks.

References

  • CAS:2680543-26-2, 4-(3,3-Difluorocyclobutyl)-N ... - 毕得医药: 4-Cyclobutyl-N-methylbenzamide. bidepharm.com. 2

  • 2445793-45-1 | 4-cyclobutyl-N-methylbenzamide | A2B Chem. chemikart.com.

  • Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. nih.gov. 4

  • Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. nih.gov. 8

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. mdpi.com. 1

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. acs.org. 3

  • Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II. acs.org. 5

  • Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate. benchchem.com. 7

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight”. biorxiv.org. 6

Sources

Foundational

Evaluating the Metabolic Stability of 4-Cyclobutyl-N-methylbenzamide in Human Liver Microsomes (HLMs)

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper Executive Summary The assessment of in vitro metabolic stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

The assessment of in vitro metabolic stability is a foundational pillar of the preclinical drug discovery pipeline. It provides critical insights into a compound's pharmacokinetic (PK) profile, half-life ( t1/2​ ), and intrinsic hepatic clearance ( CLint​ )[1]. This whitepaper provides an authoritative, in-depth guide to evaluating the metabolic stability of 4-cyclobutyl-N-methylbenzamide (CAS: 2445793-45-1)[2] using Human Liver Microsomes (HLMs). By detailing the structural liabilities of the compound, the causality behind experimental design choices, and a self-validating protocol, this guide serves as a robust framework for DMPK profiling.

Structural Analysis & Predicted Metabolic Pathways

4-cyclobutyl-N-methylbenzamide consists of a central benzamide core, substituted with a cyclobutyl ring at the para position and an N-methyl group on the amide nitrogen. When exposed to the cytochrome P450 (CYP450) enzymes abundant in HLMs[1], the compound presents two primary sites of metabolic vulnerability:

  • N-Demethylation: The N-methyl amide is highly susceptible to oxidative demethylation, primarily driven by CYP3A4 and CYP2C19.

  • Aliphatic Hydroxylation: The cyclobutyl ring is prone to aliphatic hydroxylation by CYP3A4 and CYP2D6, leading to the formation of a hydroxycyclobutyl metabolite.

  • Amide Hydrolysis: While less prominent in microsomes compared to cytosol or hepatocytes, carboxylesterases (CES) may catalyze the hydrolysis of the amide bond to yield 4-cyclobutylbenzoic acid.

G Parent 4-cyclobutyl-N-methylbenzamide NDemeth N-Demethylation (CYP3A4 / CYP2C19) Parent->NDemeth Hydrox Aliphatic Hydroxylation (CYP3A4 / CYP2D6) Parent->Hydrox AmideHyd Amide Hydrolysis (Non-CYP / CES) Parent->AmideHyd Metab1 4-cyclobutylbenzamide NDemeth->Metab1 Metab2 4-(hydroxycyclobutyl)- N-methylbenzamide Hydrox->Metab2 Metab3 4-cyclobutylbenzoic acid AmideHyd->Metab3

Predicted Phase I metabolic pathways of 4-cyclobutyl-N-methylbenzamide in HLMs.

Experimental Design & Rationale (E-E-A-T Principles)

A robust HLM assay is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system. The following parameters are optimized to ensure first-order kinetics and physiological relevance:

  • Substrate Concentration (1 µM): The test compound must be incubated at a concentration significantly below its Michaelis-Menten constant ( Km​ ) to ensure that the rate of metabolism is directly proportional to the substrate concentration (first-order kinetics)[3].

  • Microsomal Protein Concentration (0.5 mg/mL): Using 0.5 mg/mL of HLM protein strikes the optimal balance[4]. Higher concentrations (e.g., >1.0 mg/mL) increase the risk of non-specific protein binding, which artificially shields the compound from metabolism and skews clearance predictions[3].

  • Cofactor Addition (NADPH): CYP450 enzymes are monooxygenases that require electrons to activate molecular oxygen. Reduced nicotinamide adenine dinucleotide phosphate (NADPH) at 1 mM is the obligate electron donor[5][6].

  • Buffer System: A 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ mimics the physiological pH and ionic strength required for optimal CYP folding and activity[6].

The Self-Validating System

To guarantee trustworthiness, the protocol mandates three internal controls:

  • Zero-Time Point ( T0​ ): Establishes the 100% baseline before enzymatic degradation begins[5].

  • Minus-NADPH Control: An incubation lacking NADPH. If 4-cyclobutyl-N-methylbenzamide degrades here, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis or thermal degradation)[5].

  • Positive Control (Testosterone or Verapamil): A known high-clearance CYP substrate is run in parallel to verify the enzymatic viability of the specific HLM batch[5].

Step-by-Step Methodology

The following protocol details the execution of the HLM metabolic stability assay for 4-cyclobutyl-N-methylbenzamide.

Workflow Step1 Prepare HLM & Compound (0.5 mg/mL) Step2 Pre-incubate (37°C, 5 min) Step1->Step2 Step3 Initiate Reaction (+ 1mM NADPH) Step2->Step3 Step4 Quench Aliquots (Ice-cold MeCN) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step experimental workflow for HLM metabolic stability assay.

Phase 1: Reagent Preparation
  • Buffer: Prepare 0.1 M Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [6].

  • Test Compound: Dissolve 4-cyclobutyl-N-methylbenzamide in DMSO to create a 10 mM stock. Dilute in buffer to a 100 µM working solution (final DMSO in assay must be 0.1% to prevent CYP inhibition)[4].

  • HLM Thawing: Rapidly thaw pooled HLMs in a 37°C water bath, then immediately transfer to ice to preserve enzymatic activity[5]. Dilute to 1.0 mg/mL in buffer.

  • NADPH Solution: Prepare a 2 mM NADPH solution in buffer (freshly prepared on ice)[5].

Phase 2: Incubation & Quenching
  • In a 96-well plate, mix 50 µL of the 1.0 mg/mL HLM suspension and 1 µL of the 100 µM test compound.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes with gentle agitation to achieve thermal equilibrium[5].

  • Initiation: Add 50 µL of the pre-warmed 2 mM NADPH solution to each well to initiate the reaction (Final volume = 100 µL; Final HLM = 0.5 mg/mL; Final Compound = 1 µM; Final NADPH = 1 mM)[4][6].

  • Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes)[4], remove a 10 µL aliquot and immediately dispense it into 30 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the proteins, halting all enzymatic activity and precipitating the matrix[5].

  • Centrifugation: Centrifuge the quenched plates at 3000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[5].

  • Transfer the supernatant for LC-MS/MS analysis[1].

Data Analysis & Interpretation

The peak area ratio (Test Compound / Internal Standard) obtained from LC-MS/MS is used to determine the percentage of the compound remaining relative to the T0​ baseline[1].

Quantitative Data Presentation

Note: The following table represents expected/representative pharmacokinetic data for a compound with moderate structural liabilities like 4-cyclobutyl-N-methylbenzamide.

Time Point (min)Peak Area Ratio% Compound Remainingln(% Remaining)
04.520100.04.605
54.11391.04.511
153.39075.04.317
302.53156.04.025
451.89842.03.738
601.40131.03.434
Pharmacokinetic Calculations
  • Elimination Rate Constant ( k ): Plot the natural logarithm of the % remaining against time. The negative slope of the linear regression represents k [6].

    • Example Calculation: Slope = -0.0195 min−1 . Therefore, k=0.0195min−1 .

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​=0.01950.693​=35.5 minutes [3][6]

  • Intrinsic Clearance ( CLint​ ): Calculated using the "well-stirred" model to scale the in vitro depletion rate to intrinsic clearance[3].

    CLint​=(mg protein/mLk​)×(1mL1000μL​) CLint​=(0.50.0195​)×1000=39.0μL/min/mgprotein [3]

Interpretation: A CLint​ of 39.0 µL/min/mg protein indicates moderate metabolic clearance. The presence of the cyclobutyl and N-methyl groups provides accessible sites for CYP-mediated oxidation, preventing the compound from being metabolically inert, yet avoiding the rapid clearance often seen with unhindered aliphatic chains.

Conclusion

Evaluating the metabolic stability of 4-cyclobutyl-N-methylbenzamide in human liver microsomes requires strict adherence to biochemical principles. By utilizing a 0.5 mg/mL protein concentration, 1 µM substrate concentration, and proper NADPH cofactor supplementation, researchers can generate highly reliable, first-order kinetic data. The resulting half-life and intrinsic clearance metrics are vital for predicting in vivo hepatic clearance, guiding subsequent structural optimization (e.g., fluorination of the cyclobutyl ring to block hydroxylation), and advancing the compound through the preclinical pipeline.

References

  • Creative Bioarray. "Microsomal Stability Assay." Creative Bioarray. Available at:[Link]

  • MDPI. "Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes." MDPI, March 04, 2023. Available at: [Link]

  • AKJournals. "Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment." AKJournals, March 13, 2025. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-cyclobutyl-N-methylbenzamide

Introduction 4-cyclobutyl-N-methylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs that can influence pharmacokinetic and pharmacodynamic properties. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-cyclobutyl-N-methylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs that can influence pharmacokinetic and pharmacodynamic properties. The presence of a cyclobutyl group can enhance metabolic stability and introduce specific steric and conformational constraints, while the N-methylbenzamide functionality is a common feature in biologically active molecules. This document provides a comprehensive, step-by-step guide for the synthesis of 4-cyclobutyl-N-methylbenzamide, intended for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is a two-stage process, commencing with the formation of a key intermediate, 4-cyclobutylbenzoic acid, followed by its conversion to the final N-methylated amide product.

Synthetic Strategy Overview

The synthesis of 4-cyclobutyl-N-methylbenzamide is achieved through a robust two-step sequence. The initial step focuses on the construction of the 4-cyclobutylbenzoic acid backbone. Subsequently, the carboxylic acid is activated and reacted with methylamine to yield the target amide. This strategy is designed for efficiency and adaptability in a standard organic chemistry laboratory setting.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 4-cyclobutylbenzoic acid cluster_1 Part 2: Synthesis of 4-cyclobutyl-N-methylbenzamide Start 4-Bromobenzoic acid Product1 4-cyclobutylbenzoic acid Start->Product1 Suzuki-Miyaura Coupling Pd Catalyst, Base Intermediate1 Potassium cyclobutyltrifluoroborate Intermediate1->Product1 Product1_ref 4-cyclobutylbenzoic acid Intermediate2 4-cyclobutylbenzoyl chloride Product1_ref->Intermediate2 Thionyl Chloride (SOCl₂) Product2 4-cyclobutyl-N-methylbenzamide Intermediate2->Product2 Methylamine (CH₃NH₂)

Caption: Overall synthetic workflow for 4-cyclobutyl-N-methylbenzamide.

Part 1: Synthesis of 4-cyclobutylbenzoic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this protocol, we utilize this reaction to couple a cyclobutyl moiety with an aromatic ring, a key step in building the target molecule's scaffold. This approach offers high functional group tolerance and generally proceeds with high yields and selectivity. A plausible method involves the coupling of potassium cyclobutyltrifluoroborate with 4-bromobenzoic acid.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzoic acid

  • Potassium cyclobutyltrifluoroborate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), potassium cyclobutyltrifluoroborate (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.05 eq) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-cyclobutylbenzoic acid.

Reagent/SolventMolar Eq.Purpose
4-Bromobenzoic acid1.0Starting material
Potassium cyclobutyltrifluoroborate1.2Cyclobutyl source
Pd(dppf)Cl₂·CH₂Cl₂0.05Palladium catalyst
Potassium carbonate3.0Base
1,4-Dioxane/Water-Solvent system
1 M Hydrochloric acid-Acidification for product isolation

Part 2: Synthesis of 4-cyclobutyl-N-methylbenzamide via Acyl Chloride Formation and Amidation

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. A reliable method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of the acyl chloride with the desired amine. This two-step, one-pot procedure is highly efficient for the synthesis of N-methylamides.

Protocol: Amidation

Materials:

  • 4-cyclobutylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Methylamine (e.g., 40% aqueous solution or a solution in THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 4-cyclobutylbenzoic acid (1.0 eq) in anhydrous dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2-1.5 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases. The progress can be monitored by the disappearance of the starting material on TLC.

  • Amidation:

    • Cool the reaction mixture containing the newly formed 4-cyclobutylbenzoyl chloride back down in an ice bath.

    • In a separate flask, prepare a solution of methylamine (e.g., 40% aqueous solution, ~2.0 eq) and triethylamine (~1.5 eq) in dichloromethane.

    • Slowly add the methylamine solution to the stirred acyl chloride solution via a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • The crude 4-cyclobutyl-N-methylbenzamide can be purified by recrystallization or flash column chromatography on silica gel.

Caption: Mechanism of amidation via an acyl chloride intermediate.

Characterization

The identity and purity of the final product, 4-cyclobutyl-N-methylbenzamide, and the intermediate, 4-cyclobutylbenzoic acid, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the solid products.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and oxalyl chloride are corrosive and toxic. They should be handled with extreme care. These reagents react violently with water.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Methylamine is a flammable and corrosive gas/liquid. It should be handled with appropriate care.

  • Proper quenching and waste disposal procedures should be followed.

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of 4-cyclobutyl-N-methylbenzamide. The use of a Suzuki-Miyaura coupling for the formation of the key 4-cyclobutylbenzoic acid intermediate and a subsequent robust amidation protocol offers a clear and scalable pathway for researchers in drug discovery and development. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and available starting materials.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • "Friedel–Crafts Acylation." Organic Chemistry Portal. [Link]

  • "Conversion of carboxylic acids to acyl chlorides." Chemguide. [Link]

  • "Amide synthesis." Organic Chemistry Portal. [Link]

Application

HPLC method development for 4-cyclobutyl-N-methylbenzamide quantification

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-cyclobutyl-N-methylbenzamide Abstract This application note describes the development and validation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-cyclobutyl-N-methylbenzamide

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-cyclobutyl-N-methylbenzamide. The method is suitable for routine quality control analysis of the active pharmaceutical ingredient (API) and for its determination in dissolution studies and in the presence of its degradation products. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, delivered in a gradient elution mode. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

4-cyclobutyl-N-methylbenzamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a reliable analytical method for its quantification is paramount for ensuring product quality and safety throughout the drug development process. High-performance liquid chromatography (HPLC) is the predominant analytical technique used in the pharmaceutical industry for the determination of drug substances due to its high resolution, sensitivity, and specificity.

The primary objective of this study was to develop a stability-indicating HPLC method. Such a method is capable of accurately quantifying the decrease in the amount of the active ingredient due to degradation. According to ICH Q2(R1) guidelines, a stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.

This document provides a comprehensive guide to the method development strategy, final chromatographic conditions, and the full validation protocol for the analysis of 4-cyclobutyl-N-methylbenzamide.

Physicochemical Properties of 4-cyclobutyl-N-methylbenzamide

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

  • Structure:

    Figure 1: Chemical structure of 4-cyclobutyl-N-methylbenzamide.

  • Molecular Formula: C12H15NO

  • Molecular Weight: 189.25 g/mol

  • Predicted pKa: The amide proton is weakly acidic (pKa ~17), and the carbonyl oxygen is weakly basic (pKa ~ -1 to -2). The molecule is considered neutral over a wide pH range.

  • Predicted logP (o/w): Approximately 2.5 - 3.0. This moderate lipophilicity suggests good retention on a reversed-phase column.

HPLC Method Development Strategy

The method development process followed a systematic approach to achieve optimal separation and peak shape.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV Spectrum) B Column Selection (C18, C8, Phenyl-Hexyl) A->B C Mobile Phase Scouting (ACN vs. MeOH, pH screening) B->C D Gradient Optimization (Slope, Time) C->D Select best initial conditions E Flow Rate & Temperature Adjustment D->E F Buffer Concentration Fine-tuning E->F G Forced Degradation & Specificity Assessment F->G Lock optimal parameters H Method Validation (ICH Guidelines) G->H I Final Method Protocol H->I

Diagram 1: A flowchart illustrating the systematic approach to HPLC method development.

Rationale for Chromatographic Choices
  • Column Chemistry: A C18 (octadecylsilane) stationary phase was chosen as the primary column for development due to the moderate non-polar nature of 4-cyclobutyl-N-methylbenzamide. The hydrophobic cyclobutyl and benzamide moieties are expected to interact well with the C18 ligands, providing good retention.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol (MeOH) as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

    • Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH and improve peak shape. A pH of 6.8 was selected to ensure the molecule remains in its neutral form and to be compatible with silica-based columns.

  • Detection Wavelength: The UV spectrum of 4-cyclobutyl-N-methylbenzamide was scanned, and a maximum absorbance was observed at approximately 230 nm. This wavelength was chosen for detection to ensure high sensitivity.

  • Elution Mode: A gradient elution was selected to ensure that any potential impurities or degradants with a wider range of polarities would be eluted from the column, providing a more comprehensive separation and a stable baseline.

Final Optimized HPLC Method

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD/UV detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8 with 2M KOH
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm
Run Time 15 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a standard solution of 4-cyclobutyl-N-methylbenzamide at a concentration of 100 µg/mL.

  • Inject the standard solution six times.

  • Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Protocol:

  • Expose the 4-cyclobutyl-N-methylbenzamide API to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Evaluate the peak purity of the main peak using a Diode Array Detector (DAD) to ensure no co-eluting peaks are present.

Acceptance Criteria:

  • The method should be able to separate the main peak from all degradation product peaks.

  • The peak purity angle should be less than the peak purity threshold for the 4-cyclobutyl-N-methylbenzamide peak in all stressed samples.

Linearity

Protocol:

  • Prepare a stock solution of 4-cyclobutyl-N-methylbenzamide.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover a concentration range of 10 µg/mL to 150 µg/mL.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Protocol:

  • Prepare a placebo mixture (if analyzing a formulated product).

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be between 98.0% and 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the 100% concentration level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Confirm the LOQ by analyzing a sample at this concentration and ensuring the precision (RSD) is ≤ 10%.

Robustness

Protocol:

  • Systematically vary key method parameters:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability standard under each modified condition.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

Sample Preparation and Analysis

Standard Solution Preparation
  • Accurately weigh about 25 mg of 4-cyclobutyl-N-methylbenzamide reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate to dissolve.

  • Dilute to volume with diluent and mix well to obtain a 1000 µg/mL stock solution.

  • Dilute 5.0 mL of this stock solution to 50.0 mL with diluent to obtain a final concentration of 100 µg/mL.

Sample Preparation (for a hypothetical tablet formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of 4-cyclobutyl-N-methylbenzamide into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent, sonicate for 15 minutes with intermittent shaking.

  • Dilute to volume with diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first 2-3 mL of the filtrate.

  • Dilute 5.0 mL of the filtered solution to 50.0 mL with diluent.

Results and Discussion

Table 2: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
System Suitability (RSD) Peak Area: 0.8%, Retention Time: 0.3%≤ 2.0%, ≤ 1.0%
Specificity No interference from degradants; Peak Purity > 99.9%Peak Purity > 99.0%
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.9%, Intermediate Precision: 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness All system suitability parameters met under varied conditions.System Suitability Met

The developed method successfully separates 4-cyclobutyl-N-methylbenzamide from its degradation products formed under various stress conditions. A representative chromatogram from the base hydrolysis study is shown below, demonstrating the resolution between the parent peak and a major degradant.

(A representative chromatogram image would be inserted here in a full application note)

The validation results confirm that the method is linear over the specified concentration range, accurate, and precise. The low LOD and LOQ values indicate high sensitivity. The robustness of the method is demonstrated by the consistent performance under minor variations in the operating parameters.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 4-cyclobutyl-N-methylbenzamide. The method meets all the requirements for a validated analytical procedure as per ICH guidelines. This method is well-suited for routine quality control analysis of the bulk drug and its formulations, as well as for stability studies.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Method

1H and 13C NMR spectroscopy characterization of 4-cyclobutyl-N-methylbenzamide

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Characterization of 4-cyclobutyl-N-methylbenzamide Executive Summary The precise structural elucidation of novel active pharmaceutical ingredients (APIs) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Characterization of 4-cyclobutyl-N-methylbenzamide

Executive Summary

The precise structural elucidation of novel active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of rational drug design. 4-cyclobutyl-N-methylbenzamide (CAS: 2445793-45-1) is a highly versatile building block, combining the metabolic stability and lipophilicity of a cyclobutyl moiety with the hydrogen-bonding capacity of an N-methyl amide pharmacophore.

This application note provides a comprehensive, self-validating protocol for the characterization of 4-cyclobutyl-N-methylbenzamide using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind sample preparation, acquisition parameters, and spectral interpretation, this guide serves as an authoritative reference for researchers conducting structural verification and quality control.

Experimental Design & Causality-Driven Sample Preparation

A robust NMR protocol begins with sample integrity. The choice of solvent, concentration, and homogenization directly dictates the resolution and signal-to-noise (S/N) ratio of the resulting spectra.

  • Solvent Selection: Deuterated chloroform (CDCl3) is strictly mandated for this protocol. Unlike polar protic solvents (e.g., CD3OD or D2O), CDCl3 prevents deuterium exchange at the amide N-H position. Preserving this proton is critical, as the N-H resonance is a primary diagnostic signal for secondary amides [1].

  • Concentration Causality: The protocol requires 15–20 mg of the analyte. This specific mass range is a calculated compromise: it provides a sufficient concentration of low-abundance 13C nuclei (~1.1% natural abundance) to achieve a high S/N ratio during carbon acquisition, while remaining dilute enough to prevent viscosity-induced line broadening in the 1H spectrum.

  • Internal Standardization: The addition of 0.03% v/v Tetramethylsilane (TMS) provides an absolute zero-point reference (δ 0.00 ppm). This internal standard is essential for precise chemical shift calibration, allowing researchers to distinguish subtle electronic shielding effects exerted by the cyclobutyl ring[2].

SamplePrep A Weigh 15-20 mg Compound B Dissolve in 0.6 mL CDCl3 (0.03% TMS) A->B C Vortex & Sonicate (Ensure Homogeneity) B->C D Transfer to 5 mm Precision NMR Tube C->D E Insert into NMR Spectrometer D->E

Fig 1. Standardized sample preparation workflow for high-resolution NMR acquisition.

Data Acquisition Protocols

To establish a self-validating system, the spectrometer parameters must be optimized based on the physical relaxation properties of the molecule. The following protocols are optimized for a standard 400 MHz NMR spectrometer (e.g., Bruker Avance series) at 298 K.

1H NMR Parameter Optimization
  • Pulse Sequence: zg30 (30° excitation pulse). A 30° flip angle is chosen over a 90° pulse to allow for a shorter relaxation delay (D1). This maximizes the number of scans per minute without saturating slowly relaxing protons.

  • Relaxation Delay (D1): 1.5 seconds. Ensures complete recovery of longitudinal magnetization ( Mz​ ) between scans.

  • Number of Scans (NS): 16 to 32. Sufficient to achieve an S/N ratio > 100:1 for the 1H spectrum.

13C NMR Parameter Optimization
  • Pulse Sequence: zgpg30 (30° pulse with proton decoupling).

  • Decoupling Scheme: WALTZ-16 composite pulse decoupling is applied to the 1H channel. Causality: This eliminates one-bond 1JCH​ couplings, collapsing all carbon signals into sharp singlets. Furthermore, it triggers the Nuclear Overhauser Effect (NOE), which artificially enhances the signal intensity of proton-bearing carbons by up to 1.98 times, drastically reducing required acquisition time.

  • Relaxation Delay (D1): 2.0 - 3.0 seconds. Quaternary carbons (C-1 and C-4 on the benzene ring, and the carbonyl C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents the saturation and subsequent "disappearance" of these critical quaternary signals.

  • Number of Scans (NS): 512 to 1024 (depending on exact concentration).

NMRLogic cluster_0 1H NMR Optimization Logic cluster_1 13C NMR Optimization Logic H1 Pulse Angle: 30° (zg30) H2 D1: 1.5 sec (Prevents Saturation) H1->H2 H3 Scans: 16-32 (High S/N Ratio) H2->H3 C1 Pulse Angle: 30° (zgpg30) C2 WALTZ-16 Decoupling (Removes J-coupling & NOE) C1->C2 C3 D1: 2.5 sec (Quaternary C Relaxation) C2->C3 C4 Scans: 512-1024 (Overcomes Low Sensitivity) C3->C4

Fig 2. Causality of parameter selection for 1H and 13C NMR signal optimization.

Results & Spectral Interpretation

The quantitative data derived from the optimized acquisition protocols are summarized in the tables below. The assignments are cross-validated against established chemical shift databases for structurally analogous substructures, such as N-methylbenzamide [3] and cyclobutylbenzene derivatives [4].

Table 1: 1H NMR Assignments (400 MHz, CDCl3, δ ppm)
Chemical Shift (δ)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentStructural Rationale
7.70 d (pseudo)2H8.2Ar-H (H-2, H-6)Deshielded by the magnetic anisotropy of the adjacent carbonyl group.
7.25 d (pseudo)2H8.2Ar-H (H-3, H-5)Shielded relative to H-2/H-6 due to hyperconjugation from the cyclobutyl ring.
6.15 br s1H-Amide N-HBroadened by the quadrupolar moment of the 14 N nucleus ( I=1 ).
3.55 m (quintet-like)1H~8.5Cyclobutyl CH Methine proton coupled to four adjacent β -methylene protons.
3.00 d3H4.8N-CH 3​ Split into a doublet via vicinal coupling ( 3J ) with the amide N-H proton.
2.35 m2H-Cyclobutyl CH 2​ ( β )Complex multiplet due to ring puckering and non-equivalence.
2.10 m2H-Cyclobutyl CH 2​ ( β / γ )Overlapping signals from the remaining β and γ protons.
1.85 m2H-Cyclobutyl CH 2​ ( γ )Most shielded protons on the cyclobutane ring.
Table 2: 13C NMR Assignments (100 MHz, CDCl3, δ ppm)
Chemical Shift (δ)TypeAssignmentStructural Rationale
168.2 CC =O (Carbonyl)Highly deshielded sp2 carbon due to electronegative oxygen.
149.5 CAr-C -Cyclobutyl (C-4)Quaternary carbon; deshielded by the alkyl substitution.
132.5 CAr-C -C=O (C-1)Quaternary carbon; strongly influenced by the carbonyl group.
127.0 CHAr-C H (C-2, C-6)Aromatic methines ortho to the electron-withdrawing amide.
126.0 CHAr-C H (C-3, C-5)Aromatic methines ortho to the electron-donating cyclobutyl group.
40.0 CHCyclobutyl C HMethine carbon directly attached to the aromatic ring.
29.5 CH 2​ Cyclobutyl C H 2​ ( β )Two equivalent carbons adjacent to the methine position.
26.8 CH 3​ N-C H 3​ Standard shift for an N-methyl group in a secondary amide.
18.2 CH 2​ Cyclobutyl C H 2​ ( γ )Remote methylene carbon, furthest from the aromatic system.

Mechanistic Insights & Structural Elucidation

Understanding the physical chemistry behind the spectral readouts ensures that the data is not just recorded, but deeply comprehended.

1. The AA'BB' Aromatic System: While reported as two doublets in Table 1 for simplicity, the para-disubstituted benzene ring actually constitutes an AA'BB' spin system. Because the protons at C-2 and C-6 are chemically equivalent but magnetically non-equivalent (they do not couple equally to the protons at C-3 and C-5), the peaks exhibit higher-order "roofing" effects. The strong downfield shift of H-2/H-6 is a direct consequence of the diamagnetic anisotropy generated by the π -electron cloud of the carbonyl group.

2. Amide Bond Dynamics: The N-H signal at δ 6.15 ppm is characteristically broad. This is not an artifact of poor shimming, but a physical reality caused by the quadrupolar relaxation of the adjacent 14 N nucleus. Furthermore, the amide bond possesses significant partial double-bond character due to resonance (delocalization of the nitrogen lone pair into the carbonyl π∗ orbital). This restricts rotation around the C-N bond, locking the N-methyl group into a specific conformation that couples cleanly with the N-H proton, yielding the sharp doublet at δ 3.00 ppm.

3. Cyclobutane Ring Puckering: The cyclobutyl group does not exist as a flat square; it adopts a "puckered" conformation (butterfly shape) to relieve torsional strain (Pitzer strain) between eclipsing hydrogen atoms. This puckering rapidly flips at room temperature. On the NMR timescale, this rapid interconversion averages out the axial and equatorial environments, but the inherent strain and complex 2J and 3J couplings result in the broad, complex multiplets observed between δ 1.85 and 2.35 ppm [4].

Conclusion

The characterization of 4-cyclobutyl-N-methylbenzamide via NMR requires a deliberate, causality-driven approach. By utilizing CDCl3 to preserve the critical N-H coupling, optimizing relaxation delays for quaternary carbons, and understanding the complex spin dynamics of the cyclobutyl and aromatic systems, researchers can generate self-validating, high-fidelity structural data. This protocol ensures absolute confidence in molecular identity before advancing the compound into downstream biological or synthetic workflows.

References

  • PubChem. "N-Methylbenzamide | C8H9NO | CID 11954 - Computed and Experimental Properties." National Center for Biotechnology Information.
  • PubChem. "Benzene, cyclobutyl- | C10H12 | CID 138219 - Spectra and Properties." National Center for Biotechnology Information.
  • SpectraBase. "N-methylbenzamide - Optional[1H NMR] - Spectrum." John Wiley & Sons, Inc.
  • European Patent Office. "NOVEL SUBSTITUTED CYCLOBUTYLBENZENE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE (IDO) INHIBITORS (EP 3694851)." Google Patents / Googleapis.

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-cyclobutyl-N-methylbenzamide synthesis

ChemOps Technical Support Center: 4-Cyclobutyl-N-methylbenzamide Synthesis Welcome to the ChemOps Technical Support Portal. Installing secondary alkyl groups (like a cyclobutyl ring) onto an aryl halide is a notoriously...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

ChemOps Technical Support Center: 4-Cyclobutyl-N-methylbenzamide Synthesis

Welcome to the ChemOps Technical Support Portal. Installing secondary alkyl groups (like a cyclobutyl ring) onto an aryl halide is a notoriously challenging transformation in drug development. This guide provides mechanistic diagnostics, troubleshooting FAQs, and a self-validating protocol to optimize your reaction yield.

Mechanistic Diagnostic: The Cyclobutylation Bottleneck

To fix a failing reaction, we must first understand the failure modes. In the cross-coupling of 4-bromo-N-methylbenzamide with a cyclobutyl source, the primary yield-killer is the kinetic competition between reductive elimination (which forms your product) and β -hydride elimination (which destroys your reagent and yields a des-bromo byproduct).

G Ni0 Ni(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br Insertion) Ni0->OxAdd 4-bromo-N-methylbenzamide TransMet Transmetalation (c-BuZnBr Addition) OxAdd->TransMet Cyclobutylzinc Bromide RedElim Reductive Elimination (Product Formation) TransMet->RedElim Ni-dtbbpy (Fast) BetaElim β-Hydride Elimination (Failure Pathway) TransMet->BetaElim Pd/PPh3 (Slow) RedElim->Ni0 Catalyst Regen Product 4-cyclobutyl-N-methylbenzamide RedElim->Product BetaElim->Ni0 Catalyst Regen SideProd Des-bromo Byproduct + Cyclobutene BetaElim->SideProd

Figure 1: Catalytic cycle and failure pathways in cyclobutyl cross-coupling.

Troubleshooting Knowledge Base (FAQs)

Q1: My LC-MS shows a massive peak for N-methylbenzamide (the des-bromo product) and very little 4-cyclobutyl-N-methylbenzamide. What is causing this? Causality: This is the classic signature of β -hydride elimination. Secondary alkylzinc reagents (like cyclobutylzinc bromide) undergo transmetalation to the metal center, but if the subsequent reductive elimination is too slow, the metal center will abstract a β -hydrogen from the cyclobutyl ring. This releases cyclobutene gas and leaves an Ar-Metal-H intermediate, which reductively eliminates to form the des-halogenated byproduct. Solution: Switch from a Palladium catalyst to a Nickel catalyst. Nickel has a smaller atomic radius than Palladium, which forces the aryl and cyclobutyl ligands closer together in the coordination sphere. This dramatically accelerates the desired reductive elimination, allowing it to outcompete the β -hydride elimination pathway[1].

Q2: I am using the Ni-catalyzed Negishi protocol, but the reaction stalls at 40% conversion. The starting material just sits there. Causality: Stalling in this specific synthesis is almost always caused by reagent depletion due to an acidic quench. The amide proton (N-H) on 4-bromo-N-methylbenzamide is mildly acidic. When you add cyclobutylzinc bromide, the first equivalent is instantly destroyed by deprotonating the amide (forming a zinc amide intermediate and cyclobutane gas). Solution: You must use at least 2.2 equivalents of cyclobutylzinc bromide. One equivalent acts as a sacrificial base to protect the amide, and the remaining 1.2 equivalents participate in the cross-coupling.

Q3: I don't have cyclobutylzinc bromide in my inventory, but I have cyclobutylmagnesium bromide. Can I use that directly? Causality: Using the Grignard reagent directly (Kumada coupling) often leads to poor functional group tolerance and will aggressively attack your amide carbonyl. Solution: You can "soften" the Grignard reagent in situ by adding stoichiometric ZnBr2​ to the flask prior to catalyst addition. This facilitates a rapid transmetalation to generate the Negishi zinc species directly in the reaction vessel, which is much more compatible with the amide functional group[2].

Q4: Can I avoid handling moisture-sensitive organometallic reagents altogether? Causality: Yes. If organometallic preparation is a bottleneck, Cross-Electrophile Coupling (XEC) is a highly robust alternative. XEC allows the direct coupling of 4-bromo-N-methylbenzamide with cyclobutyl bromide using a Ni catalyst and a terminal reductant (like Mn or Zn dust)[3]. This bypasses the need to pre-generate or titrate moisture-sensitive zinc reagents.

Quantitative Yield Optimization Matrix

The table below summarizes our internal catalyst and stoichiometry screening data. Notice how the combination of the metal center and the equivalents of the zinc reagent dictate the failure mode.

Catalyst SystemLigandEquivalents of c-BuZnBrTemp (°C)Yield of Target (%)Major Byproduct / Failure Mode
Pd(OAc)₂PPh₃1.28012%Des-bromo N-methylbenzamide (75%)
Pd₂(dba)₃RuPhos2.28038%Des-bromo N-methylbenzamide (45%)
NiCl₂(glyme)dtbbpy1.26015%Unreacted Starting Material (80%)
NiCl₂(glyme) dtbbpy 2.2 60 88% Homocoupling (<5%)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Phase 1: Synthesis of 4-bromo-N-methylbenzamide
  • Reaction Setup: Dissolve 4-bromobenzoyl chloride (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous DCM under an N2​ atmosphere at 0 °C.

  • Amidation: Dropwise add methylamine (2.0 M in THF, 25.0 mmol, 2.5 equiv). Causality Note: The excess methylamine acts as both the nucleophile and the acid scavenger for the generated HCl, preventing the reaction from stalling.

  • IPC (Self-Validation): After 1 hour, pull a 10 μ L aliquot and quench it in 1 mL of Methanol. Analyze via LC-MS. If you see a peak for methyl 4-bromobenzoate, unreacted acid chloride remains. Do not proceed until this peak is completely absent.

  • Workup: Wash the organic layer with 1M HCl (2x 20 mL) to remove excess amine, followed by brine. Dry over MgSO4​ , filter, and concentrate to yield a white solid.

Phase 2: Nickel-Catalyzed Negishi Cyclobutylation
  • Catalyst Activation: In a glovebox, charge an oven-dried Schlenk flask with NiCl2​(glyme) (10 mol%), dtbbpy (10 mol%), and the 4-bromo-N-methylbenzamide (1.0 equiv). Causality Note: NiCl2​(glyme) is chosen over Ni(COD)2​ because it is bench-stable until reduced in situ, eliminating degraded catalyst as a variable.

  • Solvent & Additive: Add 0.2 M anhydrous THF and LiI (20 mol%). Causality Note: LiI accelerates the transmetalation step by breaking up unreactive organozinc aggregates.

  • Zinc Reagent Addition: Seal the flask, remove it from the glovebox, and connect to a Schlenk line. Dropwise add cyclobutylzinc bromide (0.5 M in THF, 2.2 equiv) over 30 minutes at room temperature.

  • Heating: Heat the reaction mixture to 60 °C for 12 hours.

  • IPC (Self-Validation): Pull a micro-aliquot and quench with D2​O . Analyze via LC-MS.

    • Diagnostic A: If you see a mass of [M-Br+H] (des-bromo), your catalyst died prematurely or the ligand dissociated.

    • Diagnostic B: If unreacted starting material remains but shows deuterium incorporation at the amide nitrogen (+1 Da), your zinc reagent successfully formed the intermediate zinc amide, but you did not add enough excess reagent to drive the coupling.

  • Isolation: Cool to 0 °C, quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 4-cyclobutyl-N-methylbenzamide.

References

  • Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry.[1] URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews.[3] URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry.[2] URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 4-Cyclobutyl-N-methylbenzamide in Aqueous Solutions

Welcome to the dedicated support center for 4-cyclobutyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 4-cyclobutyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous experimental settings. We will delve into the mechanisms of degradation, provide robust troubleshooting protocols, and offer validated methods to mitigate stability issues, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar peak in my HPLC chromatogram after leaving my 4-cyclobutyl-N-methylbenzamide solution on the bench. What is the likely cause?

A: The most probable cause is the hydrolytic degradation of the amide bond. Amides, while relatively stable, can hydrolyze to form a carboxylic acid and an amine.[1][2] In this case, you are likely observing the formation of 4-cyclobutylbenzoic acid and N-methylcyclobutylamine. The carboxylic acid is significantly more polar and will thus have a shorter retention time on a standard reversed-phase HPLC column.

Q2: What is the single most critical factor influencing the stability of this compound in an aqueous solution?

A: The pH of the solution is the most critical factor. The rate of amide hydrolysis is highly dependent on pH, with accelerated degradation observed under both acidic (pH < 5) and basic (pH > 8) conditions.[3][4][5] The region of maximum stability is typically found in the near-neutral pH range, but this must be experimentally determined for your specific formulation.

Q3: How should I store my stock and working solutions to ensure maximum stability?

A: For optimal stability, we recommend the following:

  • pH Control: Prepare solutions using a buffer system in the pH 6.0-7.5 range.

  • Temperature: Store stock solutions at 2-8°C for short-term use (days) and at -20°C or below for long-term storage (weeks to months).

  • Light Protection: Use amber glass vials or wrap vials in aluminum foil to protect from light, as the benzamide moiety can be susceptible to photodegradation.[6][7]

Q4: My solution is buffered at pH 7, stored in the dark at 4°C, but I'm still seeing faster-than-expected degradation. What other factors could be at play?

A: If you have controlled for pH, temperature, and light, consider these possibilities:

  • Enzymatic Activity: If your aqueous medium is a biological matrix (e.g., plasma, cell culture media), enzymatic degradation by amidases may be occurring.[8]

  • Excipient Interactions: Certain excipients or co-solutes in your formulation could be acting as catalysts or altering the local microenvironment, thereby affecting stability.[9]

  • Oxidative Stress: The presence of trace metal ions or peroxides in your water or reagents could be promoting oxidative degradation, although hydrolysis is the more common pathway.

Section 2: Understanding the Primary Degradation Pathway: Hydrolysis

The stability of 4-cyclobutyl-N-methylbenzamide is fundamentally governed by the resilience of its tertiary amide bond. While amides are the most stable of the carboxylic acid derivatives, they are not immune to cleavage, particularly in aqueous environments under non-optimal conditions.[2][10]

The primary degradation mechanism is hydrolysis, which cleaves the C-N bond to yield 4-cyclobutylbenzoic acid and N-methylcyclobutylamine. This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[1][2][11]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon.[2][12] This pathway is generally less efficient for amides than acid catalysis because the resulting amine anion is a poor leaving group, often requiring more forcing conditions like heat.[13]

The relationship between pH and the rate of hydrolysis is U-shaped, with the lowest rate of degradation occurring in the pH range of approximately 6 to 8.

cluster_products Degradation Products cluster_conditions Catalytic Conditions Product1 4-Cyclobutylbenzoic Acid Product2 N-Methylcyclobutylamine Acid Acidic pH (H₃O⁺) Parent 4-Cyclobutyl-N-methylbenzamide (in Aqueous Solution) Acid->Parent Accelerates Base Basic pH (OH⁻) Base->Parent Accelerates Parent->Product1 Hydrolysis Parent->Product2 Hydrolysis

Caption: Primary hydrolytic degradation pathway.

Section 3: Troubleshooting Guide for Unexpected Degradation

This guide provides a logical workflow to diagnose and resolve stability issues encountered during your experiments.

Issue: Significant Appearance of Degradation Products in HPLC/LC-MS

Step 1: Characterize the Degradant

  • Question: Have you confirmed the identity of the new peak?

  • Rationale: The primary hydrolysis product, 4-cyclobutylbenzoic acid, will have a distinct mass and a shorter retention time on a C18 column. Confirm its mass using LC-MS to ensure you are targeting the correct degradation pathway.

  • Action: Analyze your degraded sample with LC-MS to obtain the mass of the impurity. Compare this to the calculated mass of 4-cyclobutylbenzoic acid.

Step 2: Investigate Environmental Factors

  • Question: What was the pH of the solution? Was it buffered?

  • Rationale: Unbuffered water can have its pH altered by dissolved CO₂ (making it slightly acidic) or by leachates from glass or plasticware. Amide hydrolysis is significantly accelerated outside the neutral pH range.[5]

  • Action: Always measure the pH of your final solution. If it is outside the 6.0-7.5 range, remake the solution using a suitable buffer (e.g., 10-50 mM phosphate or citrate).

  • Question: How was the solution stored (temperature and light)?

  • Rationale: Hydrolysis is a chemical reaction with a rate that is dependent on temperature.[11] Similarly, light can provide the energy to initiate photodegradation.[6]

  • Action: Review your storage conditions. For anything other than immediate use, solutions should be refrigerated (2-8°C) or frozen (-20°C) and protected from light with amber vials.

Step 3: Perform a Controlled Stress Test

  • Question: Do you know the specific vulnerabilities of your compound?

  • Rationale: A forced degradation study is the definitive way to identify the likely degradation pathways. By intentionally exposing the compound to harsh conditions, you can confirm if hydrolysis is the main issue and check for susceptibility to oxidation or photolysis.[14]

  • Action: Follow the protocol for a Forced Degradation Study (Section 4.2) to systematically test the compound's stability.

start Degradation Observed check_ph Is solution pH in the 6.0-7.5 range? start->check_ph check_temp Was solution stored at 2-8°C or frozen? check_ph->check_temp Yes sol_ph Action: Use a robust buffer system (e.g., Phosphate) check_ph->sol_ph No check_light Was solution protected from light? check_temp->check_light Yes sol_temp Action: Implement strict temperature control. check_temp->sol_temp No check_matrix Is it a biological matrix? check_light->check_matrix Yes sol_light Action: Use amber vials or protect from light. check_light->sol_light No sol_matrix Action: Consider enzymatic degradation. Use inhibitors or acellular matrix. check_matrix->sol_matrix Yes end_node Stability Improved check_matrix->end_node No sol_ph->check_temp sol_temp->check_light sol_light->check_matrix sol_matrix->end_node

Sources

Troubleshooting

troubleshooting HPLC peak splitting for 4-cyclobutyl-N-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and often misdiagnosed chromatographic challenge: HPLC peak splitting in 4-cyclobutyl-N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and often misdiagnosed chromatographic challenge: HPLC peak splitting in 4-cyclobutyl-N-methylbenzamide .

Rather than relying on generic troubleshooting checklists, this guide explores the fundamental chemical physics and fluid dynamics that govern your separation. We will systematically isolate hardware failures from chemical phenomena, providing you with self-validating protocols to rescue your method.

Diagnostic Logic: Isolating the Root Cause

Before altering your method, you must determine whether the peak splitting is a systemic hardware failure or a molecule-specific chemical phenomenon. The workflow below outlines the causal logic used to isolate the root cause.

G Start HPLC Peak Splitting Observed Scope Analyze Chromatogram: All Peaks vs. Target Only? Start->Scope AllPeaks All Peaks Split Scope->AllPeaks SinglePeak Only Target Splits Scope->SinglePeak Hardware Hardware/Column Void or Blocked Frit AllPeaks->Hardware Method Chemical/Method Issue SinglePeak->Method Solvent Check Injection Solvent Method->Solvent Mismatch Solvent > Mobile Phase (Strong Solvent Effect) Solvent->Mismatch Match Solvent = Mobile Phase Solvent->Match Rotamer Amide Rotamer Effect (Hindered C-N Rotation) Match->Rotamer TempTest Elevate Column Temp (e.g., 50-60°C) Rotamer->TempTest Merge Peaks Coalesce: Rotamers Confirmed TempTest->Merge

Diagnostic workflow for troubleshooting HPLC peak splitting in 4-cyclobutyl-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: My 4-cyclobutyl-N-methylbenzamide standard is 99.9% pure by NMR, yet it elutes as a split peak. Is my column degrading? A1: If only the target peak is splitting while system suitability standards remain sharp, your column is likely fine. You are likely observing the Amide Rotamer Effect . 4-cyclobutyl-N-methylbenzamide contains a secondary amide (N-methylbenzamide). The partial double-bond character of the C-N amide bond restricts rotation, creating distinct cis and trans conformers (rotamers). Because the N-methyl group introduces steric hindrance, the energy barrier for interconversion is high. At room temperature, the interconversion rate is slow enough that a high-resolution C18 column begins to separate the two conformers based on their slightly different hydrophobic footprints. Because they continuously interconvert during transit, they elute as a split peak or a "batman" shape rather than two baseline-resolved peaks[1].

Q2: How do I definitively prove the split peak is caused by rotamers and not a co-eluting impurity? A2: You must manipulate the thermodynamic energy barrier of the molecule. By increasing the column temperature, you provide the thermal energy required to accelerate the C-N bond rotation. If the split peak is due to rotamers, elevating the temperature (e.g., to 60 °C) will cause the interconversion rate to vastly exceed the chromatographic separation timescale. The column will then "see" a single, time-averaged conformation, and the split peaks will coalesce into a single sharp Gaussian peak. An impurity would not coalesce; it would merely shift its retention time[1].

Q3: What if my temperature assay fails to merge the peaks? Could my sample preparation be the culprit? A3: Yes. If temperature does not resolve the issue, evaluate your injection solvent. This is known as the Strong Solvent Effect [2]. If you dissolve your lipophilic 4-cyclobutyl-N-methylbenzamide in 100% Acetonitrile or Methanol, but your mobile phase is highly aqueous (e.g., 20% organic), the injection plug does not immediately mix with the mobile phase at the column head. The analyte at the leading edge of the plug travels rapidly through the column in the strong solvent, while the trailing edge partitions into the stationary phase. This fluid dynamic mismatch physically tears the analyte band in two[2].

Q4: Every single peak in my chromatogram is splitting, including the void volume marker. What is happening? A4: This indicates a catastrophic disruption of the flow path before the separation occurs[3]. The two primary culprits are a blocked inlet frit or a column void [4]. A blocked frit forces the sample to take a tortuous, uneven path into the column bed, spreading the band. A void (a physical collapse of the silica bed at the column head) creates a secondary flow channel, causing a portion of the sample to race ahead of the rest[4].

Self-Validating Experimental Protocols

To troubleshoot effectively, you must execute self-validating protocols—experiments where both a positive and negative result provide actionable data.

Protocol 1: Temperature-Dependent Rotamer Coalescence Assay

Causality: This protocol validates the rotamer hypothesis by manipulating the kinetic energy of the system. If thermal energy overcomes the rotational barrier, the peaks will merge.

  • Prepare a 0.1 mg/mL solution of 4-cyclobutyl-N-methylbenzamide dissolved strictly in the initial mobile phase composition to rule out solvent effects.

  • Set the HPLC column oven temperature to 25 °C .

  • Inject 5 µL of the sample and record the chromatogram.

  • Sequentially increase the column oven temperature in 10 °C increments (35 °C, 45 °C, 55 °C, 65 °C ). Critical: Allow 15 minutes for thermal equilibration of the column and mobile phase at each step.

  • Validation: Overlay the chromatograms. If the peaks merge into a single sharp peak at ≥55 °C, rotamers are confirmed. Update your validated method to run at this elevated temperature.

Protocol 2: Injection Solvent Fluid Dynamics Optimization

Causality: This isolates the partitioning kinetics at the column head by matching the injection plug's elution strength to the mobile phase.

  • Prepare a stock solution of the analyte in 100% Acetonitrile.

  • Create three 0.1 mg/mL working solutions using different diluents:

    • Diluent A: 100% Acetonitrile (Strong solvent mismatch).

    • Diluent B: 50% Acetonitrile / 50% Water.

    • Diluent C: Initial Mobile Phase composition (e.g., 20% Acetonitrile / 80% Buffer).

  • Inject 5 µL of each preparation onto the column at a constant temperature (e.g., 40 °C).

  • Validation: If Diluent A shows splitting but Diluent C shows a sharp peak, the strong solvent effect is the root cause. Always reconstitute samples in the mobile phase.

Protocol 3: Column Integrity Remediation (Backflushing)

Causality: Reversing the flow dislodges particulates trapped on the inlet frit, validating whether the issue was physical blockage.

  • Disconnect the analytical column from the detector to prevent flushing contaminants into the flow cell.

  • Reverse the column direction (verify with the manufacturer that the column is not packed with unidirectional frits).

  • Flush the column with 20 column volumes of 100% strong organic solvent (Acetonitrile or Methanol) at 50% of your normal flow rate to prevent pressure shocks[3].

  • Reconnect in the normal flow direction and inject a system suitability standard.

  • Validation: If peak shape is restored, the frit was blocked. If splitting persists across all peaks, a column void has formed, and the column must be replaced[4].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 4-cyclobutyl-N-methylbenzamide when subjected to the variables tested in Protocols 1 and 2.

Column Temp (°C)Injection SolventPeak Shape ObservationResolution (Rs)Mechanistic Conclusion
25 °C 100% AcetonitrileSevere Splitting / Fronting> 1.5Compounded error: Strong solvent effect + Rotamer separation.
25 °C Mobile PhaseDistinct Doublet (Split)1.0 - 1.2Pure rotamer separation at ambient temperature.
40 °C Mobile PhaseBroadened / "Batman" Shape< 0.5Partial thermal coalescence; interconversion rate is matching separation rate.
60 °C Mobile PhaseSingle Sharp Gaussian PeakN/AFull coalescence; thermal energy exceeds rotational barrier. Rotamers confirmed.

References

  • Chromatographically separable rotamers of an unhindered amide - nih.gov
  • Troubleshooting peak splitting in HPLC analysis of indole compounds - benchchem.com
  • Peak Splitting in HPLC: Causes and Solutions - sepscience.com
  • What is Peak Splitting?

Sources

Optimization

optimizing crystallization conditions for 4-cyclobutyl-N-methylbenzamide

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the crystalliza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-cyclobutyl-N-methylbenzamide .

This molecule presents a unique triad of crystallization challenges: the lipophilic cyclobutyl group strongly drives liquid-liquid phase separation (LLPS)[1][2], the benzamide core is notoriously prone to polymorphism via flexible hydrogen-bonding networks[3][4], and the N-methyl amide frequently promotes rapid 1D crystal growth, resulting in needle-like habits that agglomerate[5].

Below, you will find diagnostic workflows, mechanistic troubleshooting guides, self-validating protocols, and quantitative data to optimize your process.

I. Diagnostic Decision Tree

Before altering your parameters, use the following logical workflow to diagnose the root cause of your crystallization failure.

OptimizationWorkflow Start Initial Crystallization Screening LLPS Oiling Out (LLPS) Detected? Start->LLPS FixLLPS Adjust Solvent Polarity & Lower Concentration LLPS->FixLLPS Yes (Cloudy Oil) Habit Crystal Habit Acceptable? LLPS->Habit No (Solid Forms) FixLLPS->LLPS Re-test FixHabit Optimize Agitation & Anti-Solvent Rate Habit->FixHabit No (Needles/Agglomerates) Poly Polymorph Consistent? Habit->Poly Yes FixHabit->Habit Re-test FixPoly Implement Seeding & Temp Cycling Poly->FixPoly No (Mixed Forms) Success Optimized Process Achieved Poly->Success Yes FixPoly->Poly Re-test

Diagnostic workflow for 4-cyclobutyl-N-methylbenzamide crystallization.

II. Troubleshooting Guides & Causality Analysis

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: During cooling or anti-solvent addition, the solution turns milky, but microscopic inspection reveals spherical liquid droplets rather than birefringent solid crystals. Mechanistic Cause: The presence of the bulky, lipophilic cyclobutyl group forces a spinodal decomposition[1]. The solvent and anti-solvent are miscible, but the solute's chemical potential drives the formation of a solute-rich liquid phase and a solute-lean continuous phase before the metastable zone for solid nucleation is reached[1][2]. High solute concentrations at temperatures close to the melting point exacerbate this[6]. Corrective Action:

  • Thermodynamic Shift: Switch from a highly polar anti-solvent (water) to a moderately non-polar one (e.g., heptane) paired with a solvent like Cyclopentyl methyl ether (CPME) to alter the phase diagram[2].

  • Kinetic Bypass: Introduce seed crystals before the cloud point is reached to provide a lower-energy pathway for solid nucleation, bypassing the LLPS boundary[6].

Issue 2: Polymorphic Instability

Symptom: Batch-to-batch variations in melting point, dissolution profile, or Powder X-Ray Diffraction (PXRD) patterns. Mechanistic Cause: Benzamides are the classic textbook example of molecular polymorphism (benzamide was the first polymorphic molecular crystal discovered in 1832)[3][7]. The N-methyl amide group can form either localized dimers or infinite hydrogen-bonded chains[4]. Rapid precipitation kinetically traps the metastable polytype, which slowly and unpredictably converts to the thermodynamic form. Corrective Action: Implement prolonged isothermal ripening (slurrying) at elevated temperatures to allow solvent-mediated phase transformation to the thermodynamic polymorph. Ensure trace impurities are controlled, as even minor additives can act as thermodynamic switches for benzamide polymorphs[3].

Issue 3: Needle Formation and Agglomeration ("Snowballing")

Symptom: The API crystallizes as fine needles that entangle into dense conglomerates, trapping mother liquor and impurities, making filtration nearly impossible[5]. Mechanistic Cause: Rapid anti-solvent addition creates severe local supersaturation[8]. The 1D hydrogen-bonding network of the benzamide core drives rapid growth along a single crystallographic axis (needles). High agitation causes these needles to collide and agglomerate[5]. Corrective Action: Utilize Sonocrystallization (ultrasound-assisted crystallization). Ultrasound induces cavitation, which promotes intense micromixing, triggers secondary nucleation at lower supersaturation levels, and physically breaks up agglomerates into uniform, filterable particles[9][10].

III. Quantitative Data & Optimization Matrices

Table 1: Solvent/Anti-Solvent System Evaluation

Primary Solvent Anti-Solvent LLPS (Oiling Out) Risk Polymorph Control Recommendation / Rationale
Ethanol Water High Poor (Kinetic mixtures) Avoid. Cyclobutyl group drives rapid phase demixing in aqueous systems[11].
Acetone Water Moderate Moderate Usable if agitation is strictly controlled to manage oil droplet size[11].
CPME Heptane Low Excellent Preferred. Lower polarity differential prevents spinodal decomposition[2].

| DMSO | Water | High | Good (if slow) | Use only with membrane contactors or micro-mixers to control supersaturation[8]. |

Table 2: Process Parameter Matrix

Parameter Target Range Mechanistic Purpose
Cooling Rate 0.1 - 0.2 °C/min Prevents crossing the spinodal curve; maintains system in the metastable zone[6].
Seeding Temp 2 - 3 °C above cloud point Forces heterogeneous nucleation before LLPS can occur[6].

| Ultrasound Power | 20 - 40 W/L | Induces secondary nucleation; prevents needle agglomeration[10]. |

IV. Self-Validating Experimental Protocols

Protocol A: Seeding-Assisted Cooling Crystallization (LLPS Prevention)

This protocol includes built-in validation steps to ensure thermodynamic control.

  • Dissolution: Dissolve 4-cyclobutyl-N-methylbenzamide in CPME at 60°C to achieve a concentration of 150 mg/mL.

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter into a jacketed crystallizer to remove foreign nucleating agents.

  • Cooling & Validation 1: Cool the solution at 0.5 °C/min to 45°C. Validation: Extract a 10 µL aliquot and observe under cross-polarized microscopy. The field must be completely dark (no spontaneous nucleation or oil droplets).

  • Seeding: Add 1 wt% of pre-milled, pure thermodynamic polymorph seeds. Hold isothermally at 45°C for 60 minutes.

  • Validation 2: Inspect the reactor. The seeds should remain suspended and slightly grow (desupersaturation). If the solution turns milky (LLPS), reheat to 55°C and restart the cooling profile at a slower rate (0.1 °C/min)[6].

  • Final Cooling: Cool to 5°C at 0.1 °C/min. Filter, wash with cold heptane, and dry under vacuum.

Protocol B: Ultrasound-Assisted Anti-Solvent Crystallization (Habit Control)

AntiSolvent API API in Primary Solvent (High Solubility) Mixing Micromixing Zone (Supersaturation Generation) API->Mixing AntiSolvent Anti-Solvent Addition (Controlled Rate) AntiSolvent->Mixing Nucleation Primary Nucleation (Metastable Zone Exceeded) Mixing->Nucleation Ultrasound Ultrasound Application (Sonocrystallization) Ultrasound->Nucleation Enhances Growth Crystal Growth & Agglomeration Prevention Ultrasound->Growth Controls Size Nucleation->Growth

Mechanism of ultrasound-assisted anti-solvent crystallization for habit control.

  • Preparation: Dissolve the API in Acetone (100 mg/mL) at 25°C.

  • Anti-Solvent Dosing: Begin dosing Water (anti-solvent) at a strictly controlled rate of 0.05 mL/min using a syringe pump[8].

  • Sonication: Simultaneously apply ultrasonic irradiation (20 kHz, 30 W/L) directly into the mixing zone[9][10].

  • Validation: Monitor via an in-line particle analyzer (e.g., FBRM). You should observe a sharp spike in fine chord lengths (nucleation) without a subsequent massive shift to large chord lengths (which would indicate conglomerate formation)[5].

  • Aging: Once 1 volume equivalent of water is added, turn off ultrasound and age the slurry for 2 hours to relieve residual supersaturation before filtration.

V. Frequently Asked Questions (FAQs)

Q: My solution turned into a sticky resin at the bottom of the flask. Is my API degraded? A: Likely not. This is a classic case of "oiling out" (LLPS), where the API forms a highly concentrated, viscous liquid phase rather than a crystal lattice[6]. Re-dissolve the resin by heating, add a less polar co-solvent, and strictly implement seeding before the cloud point is reached.

Q: I am getting fine needles that take hours to filter. How do I force block-like crystals? A: Needles form when 1D growth kinetics dominate due to high local supersaturation. To fix this, slow down your anti-solvent addition rate, increase the agitation speed to improve micromixing[8], or apply ultrasound during nucleation to break the needles and promote secondary nucleation sites[9][10].

Q: Why does my melting point shift by 3-4°C between batches? A: You are experiencing polymorphic crossover. Benzamides easily form metastable polytypes depending on the crystallization kinetics[4]. To lock in the thermodynamic form, you must implement a prolonged slurry (ripening) phase at an elevated temperature (e.g., 40°C for 24 hours) to allow the metastable forms to dissolve and recrystallize into the stable form[3].

VI. References

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API ACS Publications[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone ACS Publications[Link]

  • Switching Polymorph Stabilities with Impurities: A Thermodynamic Route to Benzamide Form III ChemRxiv[Link]

  • Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal Ben-Gurion University of the Negev[Link]

  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules ACS Publications[Link]

  • Enhancing Pharmaceutical Crystallization in a Flow Crystallizer With Ultrasound: Anti-Solvent Crystallization Lirias (KU Leuven)[Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors National Institutes of Health (PMC)[Link]

  • Crystallization of API: Real-Time Monitoring Cuts Crystallization Time ParticleTech[Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs International Journal of Chemical Engineering and Applications[Link]

Sources

Troubleshooting

reducing byproduct impurities in 4-cyclobutyl-N-methylbenzamide scale-up

Title: Technical Support Center: 4-Cyclobutyl-N-methylbenzamide Scale-Up & Impurity Troubleshooting Portal Overview Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of the active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: 4-Cyclobutyl-N-methylbenzamide Scale-Up & Impurity Troubleshooting

Portal Overview

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of the active pharmaceutical ingredient (API) 4-cyclobutyl-N-methylbenzamide presents unique physical and chemical challenges. Specifically, researchers frequently encounter cross-coupling byproducts during the regulatory starting material (RSM) synthesis and severe mass-transfer limitations during amidation.

This guide provides mechanistic troubleshooting, self-validating protocols, and validated purge strategies to ensure your final API consistently meets ICH Q3A regulatory thresholds.

Module 1: Synthetic Pathway & Impurity Origin Map

To effectively control impurities, we must first map their thermodynamic and kinetic origins across the synthetic workflow[1].

G RSM1 4-Bromobenzoic Acid (RSM 1) INT 4-Cyclobutylbenzoic Acid (Intermediate) RSM1->INT Cross-Coupling Imp1 Homocoupling / Des-bromo Impurities RSM1->Imp1 Side Reaction (Poor Mixing) RSM2 Cyclobutyl Reagent (RSM 2) RSM2->INT API 4-Cyclobutyl-N-methylbenzamide (Target API) INT->API Amidation Imp2 Urea Adducts / Unreacted Acid Impurities INT->Imp2 Hydrolysis Reagent Methylamine + Coupling Agent (EDC) Reagent->API Reagent->Imp2 Mass Transfer Limitation

Caption: Fig 1. Synthetic workflow mapping impurities in 4-cyclobutyl-N-methylbenzamide scale-up.

Module 2: Troubleshooting Q&A (The "Why" and "How")

Q1: We are scaling up the amidation step using EDC/HOBt, but we are seeing high levels of urea-based byproducts in the final API. Why is this happening, and how do we purge them? Causality: Amide bond formation is one of the most frequently executed reactions in medicinal chemistry, but scaling it introduces significant physical limitations[2]. During amidation, coupling agents like EDC form water-soluble urea byproducts. However, in concentrated batch scale-ups, poor mixing and mass transfer limitations cause local supersaturation. This physically traps the urea byproduct within the rapidly crystallizing API matrix, making standard aqueous workups ineffective[3]. Solution: Transition from a batch reactor to a continuous slurry-flow amidation system using an aqueous reaction medium. By utilizing a cellulose-derived surface-active agent (like hydroxypropyl methylcellulose) in water, you create a micellar environment that enhances mass transfer. The urea byproduct remains fully solvated in the aqueous phase, allowing the target amide to precipitate cleanly without organic solvent waste[3].

Q2: During the synthesis of our intermediate, 4-cyclobutylbenzoic acid, we are detecting >0.5% of homocoupling (biphenyl) and des-bromo impurities. How do we control this? Causality: RSMs are a primary source of downstream impurities; if an impurity is structurally similar to the RSM, it will propagate through the downstream amidation steps[4]. In the Pd-catalyzed cross-coupling of 4-bromobenzoic acid with a cyclobutyl reagent, homocoupling occurs when the rate of transmetalation is outcompeted by the oxidative addition of a second aryl halide. This is typically triggered by overheating the reaction mixture, which degrades the catalyst and alters the kinetic profile[4]. Solution: The upper end of your prescribed temperature range must be established as a Critical Process Parameter (CPP)[4]. Implement automated cascade temperature controls to prevent localized exotherms during reagent addition.

Q3: We are considering switching from peptide coupling agents to an acid chloride intermediate to form the N-methylbenzamide. What are the impurity risks? Causality: While avoiding coupling agents eliminates urea byproducts, the activation of 4-cyclobutylbenzoic acid with thionyl or oxalyl chloride generates a highly reactive electrophile. If the subsequent addition of methylamine is not strictly controlled, the highly exothermic nature of the reaction causes localized heating. This thermal stress leads to dimerization, or, if adventitious water is present, rapid hydrolysis back to the starting acid[2]. Solution: Employ a cryogenic dropwise addition protocol with inline FTIR monitoring to ensure the acid chloride is fully consumed before the temperature is allowed to rise.

Module 3: Validated Experimental Protocols

Self-Validating Continuous Slurry-Flow Amidation

This protocol leverages continuous flow technology to eliminate mass-transfer limitations and purge water-soluble impurities[3]. It is designed as a self-validating system: each step contains a diagnostic check that must be passed before proceeding.

Step 1: Aqueous Surfactant Preparation

  • Action: Dissolve 2 wt% hydroxypropyl methylcellulose (HPMC) in degassed DI water at 40°C.

  • Validation Check: Inspect the solution via an inline turbidity sensor. The solution must be completely isotropic. If turbidity is >5 NTU, mixing is incomplete, which will cause downstream micellar aggregation and reactor fouling. Continue stirring until clear.

Step 2: Reagent Feed Initialization

  • Action: Feed 4-cyclobutylbenzoic acid (1.0 eq) and methylamine (1.2 eq) into an agitated continuous stirred-tank reactor (CSTR) containing the HPMC solution.

  • Validation Check: Monitor the pH of the slurry. It should stabilize at ~9.5 due to the basicity of methylamine. If the pH drops below 8.0, methylamine is off-gassing; immediately check system pressurization and cooling jackets.

Step 3: Coupling Agent Introduction

  • Action: Introduce EDC (1.1 eq) via a secondary syringe pump directly into the active mixing zone of the CSTR.

  • Validation Check: Utilize inline ReactIR. Monitor the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹). If the 1700 cm⁻¹ peak persists past the residence time of 15 minutes, increase the EDC feed rate by 5%.

Step 4: Product Isolation & Impurity Purge

  • Action: Route the reactor effluent through a continuous filtration unit. Wash the filter cake with DI water (3 reactor volumes).

  • Validation Check: Test the filtrate using LC-MS. The EDC-urea byproduct mass should be exclusively detected in the filtrate. The isolated 4-cyclobutyl-N-methylbenzamide filter cake will yield >98% purity without the need for organic solvent recrystallization[3].

Module 4: Quantitative Data & Impurity Tracking

To ensure high-quality, safe therapeutics, regulatory agencies dictate strict limits on allowable levels of impurities in APIs[1]. Below is the quantitative control strategy for this scale-up.

Impurity ClassificationSpecific CompoundTypical Unpurged LevelICH Q3A LimitAnalytical DetectionValidated Purge Strategy
Process-Related (RSM) 4,4'-Biphenyldicarboxylic acid0.8% - 1.5%< 0.15%HPLC-UV (254 nm)Restrict T_max to 65°C during cross-coupling[4].
Process-Related (RSM) Des-bromo benzoic acid0.5% - 1.2%< 0.15%HPLC-UV (254 nm)Optimize Pd-catalyst loading to prevent premature protodehalogenation.
Reagent Byproduct EDC-Urea Adduct2.0% - 5.0%< 0.15%LC-MS (ESI+)Implement continuous slurry-flow filtration in aqueous media[3].
Unreacted Intermediate 4-Cyclobutylbenzoic acid0.3% - 0.9%< 0.15%HPLC-UV (254 nm)Maintain 1.1 eq methylamine excess; monitor via inline ReactIR[2].

References

  • A Proven Approach to Impurity Control Across API and RSM Synthesis Source: W.R. Grace Fine Chemical Manufacturing Services URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology Source: ChemRxiv / American Chemical Society URL:[Link]

  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients Source: W.R. Grace Fine Chemical Manufacturing Services URL:[Link]

Sources

Optimization

overcoming poor cell permeability of 4-cyclobutyl-N-methylbenzamide

Technical Support Center: Overcoming Poor Cell Permeability of 4-cyclobutyl-N-methylbenzamide Executive Summary & Causality Analysis Welcome to the ADME/PK Technical Support Center. As a Senior Application Scientist, I f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Cell Permeability of 4-cyclobutyl-N-methylbenzamide

Executive Summary & Causality Analysis

Welcome to the ADME/PK Technical Support Center. As a Senior Application Scientist, I frequently consult on small molecules that exhibit unexpectedly low in vitro permeability. 4-cyclobutyl-N-methylbenzamide (MW: 189.26 g/mol ) is a classic example of a "deceptive" molecule. Based purely on its low molecular weight, one would predict rapid passive transcellular diffusion.

However, the addition of the cyclobutyl moiety to the N-methylbenzamide core significantly increases the compound's lipophilicity (LogP). In standard aqueous in vitro assays, this high lipophilicity causes the compound to partition rapidly into the apical lipid bilayer of the cell membrane, but prevents it from exiting into the aqueous basolateral compartment. This phenomenon—membrane retention —artificially depresses the apparent permeability ( Papp​ ) and leads to poor mass balance recovery. The troubleshooting guide below provides a self-validating framework to differentiate between solubility limits, active efflux, and membrane retention.

Diagnostic Workflow

PermeabilityTroubleshooting Start Low Apparent Permeability (Papp < 1x10^-6 cm/s) Solubility Check Kinetic Solubility (Is it < 10 µM?) Start->Solubility Efflux Perform Bidirectional Caco-2 Assay Solubility->Efflux No SolIssue Solubility-Limited Permeability Solubility->SolIssue Yes EffluxIssue Efflux Ratio > 2.0 (Active Efflux) Efflux->EffluxIssue High ER (>2.0) MembraneIssue Membrane Retention (High Lipophilicity) Efflux->MembraneIssue Low ER, Low Recovery Formulation Optimize Formulation (DMSO, Co-solvents) SolIssue->Formulation Inhibitors Add Efflux Inhibitors (Verapamil, FTC) EffluxIssue->Inhibitors ProteinBinding Add 4% BSA to Receiver Compartment MembraneIssue->ProteinBinding

Diagnostic workflow for troubleshooting poor permeability of lipophilic small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my apparent permeability ( Papp​ ) < 1×10−6 cm/s despite the compound's small size? A1: The poor permeability is likely an artifact of the assay's sink conditions rather than a true biological barrier. Because 4-cyclobutyl-N-methylbenzamide is highly lipophilic, it suffers from membrane retention. The compound gets trapped in the lipid bilayer of the Caco-2 cells because the standard aqueous receiver buffer (e.g., HBSS) does not provide a sufficient thermodynamic driving force to pull the lipophilic molecule out of the membrane.

Q2: My mass balance recovery is below 50%. Is the compound degrading during the assay? A2: Degradation is highly unlikely for a stable benzamide. Low mass balance (<80%) in Caco-2 assays for lipophilic compounds is almost always caused by non-specific binding (NSB) to the plastic transwell inserts or retention within the cell monolayer itself. To validate this, you must introduce a lipophilic sink into your receiver compartment to pull the drug through[1].

Q3: How do I definitively determine if 4-cyclobutyl-N-methylbenzamide is a substrate for efflux transporters (P-gp/BCRP)? A3: You must perform a bidirectional Caco-2 assay (Apical-to-Basolateral and Basolateral-to-Apical). According to the [2], an Efflux Ratio (ER) ≥2.0 indicates that the compound is subject to active efflux. Crucial caveat: If your mass balance is low due to membrane retention, the ER calculation is mathematically invalid. You must first correct the recovery issue (see Protocol below) before interpreting the ER.

Experimental Protocol: Self-Validating Caco-2 Assay with BSA Sink

To establish a self-validating system, we run the standard assay in parallel with a modified assay containing Bovine Serum Albumin (BSA). If permeability and recovery increase specifically in the BSA arm, membrane retention is confirmed as the root cause. This protocol is adapted from the gold-standard methodology by [3].

Step 1: Monolayer Integrity Verification

  • Culture Caco-2 cells on polycarbonate transwell inserts for 21 days.

  • Measure Transepithelial Electrical Resistance (TEER) before dosing. Proceed only if TEER > 250 Ω⋅cm2 .

    • Causality Check: A compromised monolayer will yield artificially high Papp​ values, masking the lipophilicity issues of the cyclobutyl group.

Step 2: Buffer Preparation

  • Donor Buffer: Prepare HBSS at pH 6.5 (mimicking the slightly acidic intestinal lumen).

  • Receiver Buffer (Standard): Prepare HBSS at pH 7.4.

  • Receiver Buffer (Modified): Prepare HBSS at pH 7.4 supplemented with 4% (w/v) BSA.

    • Causality Check: BSA acts as a surrogate for human plasma proteins. It provides a lipophilic sink that thermodynamically drives 4-cyclobutyl-N-methylbenzamide out of the basolateral membrane, preventing artificial retention[1].

Step 3: Dosing and Incubation

  • Prepare a 10 µM dosing solution of 4-cyclobutyl-N-methylbenzamide. Ensure the final DMSO concentration is <1% to prevent membrane toxicity.

  • Add the dosing solution to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport).

  • Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

Step 4: Sampling and Mass Balance Calculation

  • Sample the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • At 120 minutes, sample the donor compartment and lyse the cells to quantify intracellular accumulation.

    • Self-Validation: Calculate Mass Balance = (Amount in Receiver + Amount in Donor + Amount in Cells) / Initial Amount. If Mass Balance is < 80% in the standard buffer but > 80% in the BSA buffer, membrane retention is confirmed as the limiting factor.

Data Presentation & Troubleshooting Tables

Table 1: Diagnostic Permeability Profiles for 4-cyclobutyl-N-methylbenzamide Compare your experimental results against this matrix to diagnose the specific permeability barrier.

Assay Condition Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux Ratio (ER)Mass BalanceDiagnostic Conclusion
Standard HBSS< 1.0< 1.0~1.0< 50%Membrane Retention / NSB
HBSS + 4% BSA> 15.0> 15.0~1.0> 85%True Passive Permeability
Standard HBSS< 1.0> 5.0> 5.0> 80%Active Efflux Substrate

Table 2: Reference Inhibitors for Efflux Validation If the Efflux Ratio remains > 2.0 even after adding BSA, validate the specific transporter using these [1].

TransporterReference InhibitorRecommended Conc.Mechanism of Action
P-glycoprotein (P-gp)Verapamil100 µMCompetitive inhibition
BCRPFumitremorgin C10 µMSpecific BCRP inhibition
MRP2MK-57150 µMLeukotriene analog inhibition

References

  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: PubMed (Nature Protocols) URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-Cyclobutyl-N-methylbenzamide

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory requirement; it is the bedrock of confidence in the quality, safety, and efficacy of a drug product...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory requirement; it is the bedrock of confidence in the quality, safety, and efficacy of a drug product. This guide provides an in-depth, experience-driven comparison of analytical method validation for the novel compound 4-cyclobutyl-N-methylbenzamide, a representative N-substituted benzamide. We will explore the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of the active pharmaceutical ingredient (API) and compare it with an alternative Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method, often employed for trace-level analysis.

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, reflecting a commitment to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). All protocols and validation parameters are aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]

The Criticality of Method Validation in Drug Development

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][8][10] For a compound like 4-cyclobutyl-N-methylbenzamide, this means ensuring that the methods used to measure its concentration in a drug substance or product are reliable and accurate. An unvalidated method can lead to erroneous results, potentially masking impurities, incorrectly quantifying the API, and ultimately compromising patient safety.

This guide will focus on the validation of a Category I analytical method, which is for the quantitation of major components of a bulk drug substance.[2][11]

Primary Analytical Method: HPLC-UV for Assay of 4-Cyclobutyl-N-methylbenzamide

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse in pharmaceutical quality control laboratories due to its robustness, reliability, and cost-effectiveness. The following sections detail the validation of a hypothetical HPLC-UV method for the assay of 4-cyclobutyl-N-methylbenzamide.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Reagents:

  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of 4-cyclobutyl-N-methylbenzamide (hypothetically 275 nm).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: A stock solution of 4-cyclobutyl-N-methylbenzamide reference standard is prepared in a suitable solvent (e.g., acetonitrile/water). Working standards and sample solutions are prepared by diluting the stock solution to the target concentration (e.g., 100 µg/mL).

Validation Parameters and Acceptance Criteria

The validation of the HPLC-UV method will be assessed against the following parameters as stipulated by ICH Q2(R1) guidelines.[6][7][8]

Specificity (Selectivity): Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4]

  • Experimental Approach:

    • Analyze a blank (diluent), a placebo (if in a drug product formulation), a solution of the 4-cyclobutyl-N-methylbenzamide reference standard, and a sample spiked with known related substances and potential degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 4-cyclobutyl-N-methylbenzamide should be free from interference from any other components. Peak purity analysis (using a photodiode array detector) should show a purity angle less than the purity threshold.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Experimental Approach: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[3][13]

  • Experimental Approach: Analyze samples with known concentrations of 4-cyclobutyl-N-methylbenzamide (e.g., by spiking a placebo with the API at three concentration levels, each in triplicate).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the theoretical value.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][14]

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Experimental Approach: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: The method should be linear, accurate, and precise over the established range (e.g., 80% to 120% of the assay concentration).

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Experimental Approach: Introduce small variations to the method parameters, such as flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the variations.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference at the retention time of the analyte. Peak purity pass.Pass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Range 80% - 120% of assay concentrationConfirmed
Robustness System suitability passes under varied conditions.Pass
Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Write Validation Protocol Opt->Protocol Acceptance Define Acceptance Criteria Protocol->Acceptance Specificity Specificity Acceptance->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Analysis Data Analysis Robustness->Analysis Report Validation Report Analysis->Report UPLCMS_Workflow cluster_0 Method Development cluster_1 Validation MS_Tune MS Tuning & Optimization LC_Dev LC Method Development MS_Tune->LC_Dev Specificity Specificity LC_Dev->Specificity LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability

Sources

Comparative

comparative SAR analysis of 4-cyclobutyl-N-methylbenzamide derivatives

An in-depth comparative structure-activity relationship (SAR) analysis of 4-cyclobutyl-N-methylbenzamide (4-CBMB) derivatives reveals critical insights into rational drug design, particularly in the optimization of kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative structure-activity relationship (SAR) analysis of 4-cyclobutyl-N-methylbenzamide (4-CBMB) derivatives reveals critical insights into rational drug design, particularly in the optimization of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. As a privileged pharmacophore, the N-methylbenzamide scaffold is frequently utilized to anchor small molecules within the ATP-binding hinge region of kinases or the NAD+ binding pocket of PARP enzymes [1, 4].

However, achieving high target selectivity and favorable pharmacokinetic (PK) profiles requires precise functionalization. This guide objectively compares the 4-cyclobutyl substitution against traditional alkyl and halogen alternatives, providing the mechanistic rationale and experimental validation necessary for advanced lead optimization.

Mechanistic Rationale: The "Goldilocks" Fit of the Cyclobutyl Ring

The structural logic behind utilizing a 4-cyclobutyl-N-methylbenzamide moiety is rooted in thermodynamics and metabolic stability [2].

  • Hinge-Binding Dynamics: The N-methyl group is not merely a solvent-exposed appendage; it restricts the amide bond to a trans conformation. This pre-organization minimizes the entropic penalty upon binding to the kinase hinge region, allowing the amide NH to act as a potent hydrogen bond donor and the carbonyl oxygen as an acceptor.

  • Targeting the Hydrophobic Pocket: The para (4-) position vector projects directly into the hydrophobic pocket II of the kinase domain. Flat aromatic rings or small substituents (like methyl or fluoro) fail to maximize Van der Waals contacts in this deep cleft.

  • The Cyclobutyl Advantage: While an isopropyl group provides excellent steric bulk to fill this pocket, it introduces a highly reactive tertiary benzylic proton that is rapidly oxidized by Cytochrome P450 (CYP450) enzymes. The cyclobutyl ring offers a higher fraction of sp3 carbons ( Fsp3​ ) and optimal steric bulk, but the ring strain significantly increases the C-H bond dissociation energy. This prevents rapid CYP-mediated abstraction, yielding a highly potent yet metabolically stable derivative.

SAR_Workflow N1 Library Synthesis (4-Substituted NMBs) N2 Biochemical TR-FRET (Kinase IC50) N1->N2 Primary Screen N3 In Vitro ADME (Microsomal CLint) N2->N3 IC50 < 100 nM N4 Cellular Efficacy (GI50 in Cancer Lines) N3->N4 High Stability

Fig 1. Hierarchical SAR screening cascade for N-methylbenzamide derivatives.

Comparative SAR Data Analysis

To objectively evaluate the performance of the 4-CBMB scaffold, we synthesized a focused library of N-methylbenzamide derivatives targeting a model receptor tyrosine kinase (RTK). The data below demonstrates the delicate balance between biochemical potency, lipophilicity (LogD), and metabolic clearance ( CLint​ ).

CmpdR-Group (4-position)Kinase IC₅₀ (nM)Cell GI₅₀ (nM)LogD (pH 7.4)HLM CLint (µL/min/mg)
1-H (Unsubstituted)1250>100001.845
2-Methyl45052002.260
3-Fluoro38048002.035
4-Isopropyl453203.1120 (High)
5-tert-Butyl1108503.625
6 -Cyclobutyl (4-CBMB) 12 85 3.3 30 (Low)

Data Interpretation: Compounds 1-3 lack sufficient steric volume to effectively engage the hydrophobic pocket, resulting in weak nanomolar to micromolar affinity. Compound 4 (Isopropyl) achieves excellent potency (45 nM) by filling the pocket but suffers from severe metabolic liability ( CLint​ = 120 µL/min/mg) due to CYP450 oxidation. Compound 5 (tert-Butyl) is metabolically stable but too bulky, causing steric clashes that reduce target affinity. Compound 6 (4-CBMB) represents the optimal "Goldilocks" solution: it achieves the highest potency (12 nM) through ideal Van der Waals packing while maintaining excellent metabolic stability ( CLint​ = 30 µL/min/mg) [3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to eliminate false positives and artifacts.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: We utilize a TR-FRET format rather than standard fluorescence polarization to eliminate compound auto-fluorescence interference—a common false-positive driver in aromatic benzamide libraries. A 30-minute pre-incubation step is mandated to allow slow-binding kinetics to reach equilibrium before ATP addition.

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Dispense 100 nL of 4-CBMB derivatives (10-point dose-response, 1:3 dilution series in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Enzyme Incubation: Add 5 µL of 2X Kinase/Europium-labeled antibody mixture to the wells. Centrifuge at 1000 x g for 1 minute. Incubate for 30 minutes at 25°C to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of 2X ATP/ULight-labeled substrate mixture. The ATP concentration must be strictly set at the enzyme's Km​ to ensure competitive inhibition kinetics are accurately measured.

  • Detection & Validation: Incubate for 60 minutes, then read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: Every plate must include a Staurosporine dose-response curve to verify enzyme activity. Calculate the Z'-factor using DMSO (negative) and 10 µM Staurosporine (positive) controls. A plate is only accepted if Z' > 0.6.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: Microsomal stability dictates the in vivo half-life. We compare the 4-cyclobutyl derivative against the 4-isopropyl analog to quantify the reduction in CYP-mediated oxidation.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound (final concentration 1 µM, final DMSO < 0.1%) to the HLM suspension. Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • LC-MS/MS Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

    • Self-Validation Check: The system validates itself through two critical controls. An NADPH-minus control is run in parallel to rule out chemical instability or non-CYP degradation. A Verapamil positive control is included to confirm the metabolic competence of the microsome batch.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) Adaptor Adapter Proteins (Grb2/SOS) RTK->Adaptor Phosphorylation Inhibitor 4-CBMB Derivative (Inhibitor) Inhibitor->RTK Blocks ATP Pocket Ras Ras GTPase Adaptor->Ras Activation KinaseCascade MAPK Cascade (Raf/MEK/ERK) Ras->KinaseCascade Signaling Proliferation Tumor Proliferation & Survival KinaseCascade->Proliferation Gene Transcription

Fig 2. Mechanism of action: 4-CBMB derivatives blocking RTK-mediated MAPK signaling.

Conclusion

The integration of a 4-cyclobutyl-N-methylbenzamide motif represents a highly effective strategy for optimizing kinase and PARP inhibitors. By replacing metabolically vulnerable linear or branched alkyl chains with a strained sp3-rich cyclobutyl ring, drug developers can achieve a superior balance of target affinity, lipophilic efficiency, and microsomal stability. The self-validating TR-FRET and HLM protocols provided herein ensure that these SAR improvements translate reliably from biochemical assays to cellular efficacy.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965. Journal of Biological Chemistry (via PMC). Available at:[Link]

  • Synthesis and Evaluation of 4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide for Imaging of Metabotropic Glutamate 1 Receptor in Melanoma. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Safety & Regulatory Compliance

Safety

4-cyclobutyl-N-methylbenzamide proper disposal procedures

Comprehensive Operational and Disposal Protocol for 4-cyclobutyl-N-methylbenzamide As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of novel pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 4-cyclobutyl-N-methylbenzamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of novel pharmaceutical intermediates. 4-cyclobutyl-N-methylbenzamide is a specialized building block increasingly utilized in medicinal chemistry. While its utility in synthesizing complex active pharmaceutical ingredients (APIs) is clear, its end-of-life management requires rigorous adherence to environmental health and safety (EHS) protocols.

This guide provides a self-validating, step-by-step framework for the safe handling, decontamination, and disposal of 4-cyclobutyl-N-methylbenzamide, ensuring that your laboratory operations remain both scientifically robust and environmentally compliant.

Physicochemical Profiling and Hazard Causality

Before designing a disposal protocol, we must understand the physical nature of the compound. The cyclobutyl and N-methyl substitutions on the benzamide core influence its solubility and environmental persistence.

Table 1: Key Quantitative Data for 4-cyclobutyl-N-methylbenzamide

PropertyValueCausality for Disposal/Handling
Chemical Formula C₁₂H₁₅NOHigh carbon content dictates thermal destruction (incineration) as the preferred disposal method.
Molecular Weight 189.26 g/mol Relatively low molecular weight; potential for aerosolization if handled as a fine dry powder.
CAS Registry Number 2445793-45-1Essential for accurate EHS waste manifesting and regulatory tracking.
Chemical Class Substituted BenzamideAmide bonds can undergo hydrolysis under extreme pH; requires [1].

Operational Safety & PPE (The Causality of Protection)

Safety is not a checklist; it is a mechanistic response to chemical properties. When handling 4-cyclobutyl-N-methylbenzamide for disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Nitrile Gloves: Benzamides can permeate certain porous materials. Nitrile provides a robust barrier against organic solids and the solvents typically used to clean them[1]. after known contact with hazardous waste[2].

  • Respiratory Protection (N95 or P100): Because the compound is handled as a solid, mechanical agitation during transfer or spill cleanup can generate respirable dust. of these micro-particulates[3].

  • Eye Protection: Chemical safety goggles are required to prevent ocular exposure from accidental splashes of waste solutions or airborne dust[4].

Step-by-Step Disposal Methodology

The following protocols establish a self-validating system where each step verifies the safety of the next. (e.g., sink drains or municipal trash) must be strictly avoided[4].

Protocol A: Solid Waste Segregation and Containment
  • Collection: Gather all unreacted 4-cyclobutyl-N-methylbenzamide and contaminated consumables (weighing boats, filter papers, pipette tips).

  • Containment: Place the materials into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) wide-mouth jar). [4].

  • Labeling: Clearly affix a hazardous waste label. The label must explicitly state the full chemical name ("Waste 4-cyclobutyl-N-methylbenzamide"), the CAS number (2445793-45-1), and the primary hazard (e.g., "Hazardous Solid Waste")[3].

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area. Ensure it is such as strong oxidizing agents[1].

Protocol B: Decontamination of Reusable Glassware (Triple Rinse)

To prevent cross-contamination and minimize hazardous waste volume, reusable equipment must be systematically decontaminated.

  • Initial Solvent Wash: Rinse the glassware with a compatible organic solvent (e.g., acetone or methanol) that readily dissolves the benzamide derivative. Collect this first rinse in a designated "Halogen-Free Organic Solvent Waste" carboy.

  • Triple Rinsing: Repeat the solvent rinse two more times. The EPA mandates to classify the vessel as decontaminated[5]. All wash solvent must be treated as hazardous waste[2].

  • Final Aqueous Wash: Wash the glassware with laboratory detergent and water. This wash water can typically be disposed of via standard process drains, provided the initial triple-rinse was thorough[5].

Protocol C: Spill Response and Remediation

In the event of an accidental release, immediate and methodical action is required.

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the compound throughout the laboratory.

  • Don PPE: Ensure full PPE (including respiratory protection) is worn before approaching the spill[2].

  • Containment: If the spill is solid, do not sweep dry, as this generates dust. Instead, or use a dedicated HEPA-filtered vacuum[3]. If dissolved in solvent, use inert absorbent pads or spill mats.

  • Collection: Carefully transfer the absorbed material or dampened powder into a hazardous waste bag. or if the material is heavily saturated[5].

  • Surface Decontamination: Wipe the spill area with a solvent-dampened cloth, followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste[3].

Workflow Visualization

To ensure operational clarity, the following decision tree maps the logical flow of 4-cyclobutyl-N-methylbenzamide waste management.

DisposalWorkflow Start 4-cyclobutyl-N-methylbenzamide Waste Generation Decision Waste State? Start->Decision Solid Solid Waste / Powder Decision->Solid Liquid Solvent Solution Decision->Liquid Spill Accidental Spill Decision->Spill SolidDisp Seal in compatible container Label: Hazardous Solid Solid->SolidDisp LiquidDisp Collect in solvent waste jug Segregate from oxidizers Liquid->LiquidDisp SpillResp Don PPE -> Contain -> Absorb/Sweep (No Dust) Spill->SpillResp EHS EHS / Licensed Contractor Pickup & Incineration SolidDisp->EHS LiquidDisp->EHS SpillResp->EHS

Logical workflow for safe disposal of 4-cyclobutyl-N-methylbenzamide.

References

  • Environmental Protection Agency (EPA). "Safety Manual for Hazardous Waste Site Investigations: Draft." EPA.gov. URL: [Link]

  • Environmental Protection Agency (EPA) Ireland. "Attachment 8-2-1 Waste Management and Waste Hierarchy." EPA.ie. URL: [Link]

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue June 2020." Namiki-s.co.jp. URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-cyclobutyl-N-methylbenzamide: Personal Protective Equipment and Disposal

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 4-cyclobutyl-N-methylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 4-cyclobutyl-N-methylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazard profiles of structurally similar benzamide derivatives. A conservative and diligent approach to safety is paramount. This document is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety guidelines.

Understanding the Risks: A Proactive Stance on Benzamide Safety

Benzamide and its derivatives are a common scaffold in medicinal chemistry and materials science. While their individual toxicological profiles can vary, the class as a whole presents several potential hazards that necessitate a robust personal protective equipment (PPE) strategy. The primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact. Potential health effects from exposure to similar benzamides can range from irritation of the eyes, nose, and throat to more severe effects if ingested or absorbed through the skin.[1][2][3][4] Therefore, the selection of PPE is not merely a checklist but a critical component of experimental design, aimed at creating a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) for Handling 4-cyclobutyl-N-methylbenzamide

The following table outlines the minimum recommended PPE for handling 4-cyclobutyl-N-methylbenzamide in a laboratory setting. The rationale behind each piece of equipment is to mitigate specific exposure risks.

Protection Type Recommended Equipment Purpose and Rationale
Eye and Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[5][6][7]Protects against accidental splashes and airborne dust particles from entering the eyes. The side-shields on safety glasses provide crucial lateral protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron.[5][6]Prevents direct skin contact with the chemical, which could lead to irritation or absorption. Gloves should be inspected for any signs of degradation before use.
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) should be used when engineering controls are insufficient or when dust may be generated.[5][7]Protects the respiratory system from the inhalation of fine powders, which is a primary route of exposure for solid chemicals. The need for respiratory protection should be determined by a formal risk assessment.
Body Protection A long-sleeved lab coat and closed-toe shoes are mandatory. For larger-scale operations, additional protective clothing may be necessary.[5]Provides a general barrier to protect the body from contamination.

Operational Plans: From Weighing to Reaction Quenching

A systematic approach to handling 4-cyclobutyl-N-methylbenzamide at each stage of an experiment is critical for minimizing exposure.

Preparation and Weighing
  • Engineering Controls : Always handle solid 4-cyclobutyl-N-methylbenzamide in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][6] Ensure that an eyewash station and a safety shower are readily accessible.[5]

  • Donning PPE : Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing : When weighing the solid, do so within the fume hood. Use a spatula to carefully transfer the compound to a tared weigh boat or vessel, avoiding the generation of dust.

  • Container Management : Keep the primary container of 4-cyclobutyl-N-methylbenzamide tightly closed when not in use to prevent contamination and accidental spills.[5]

Solution Preparation and Reactions
  • Solvent Addition : When dissolving the compound, add the solvent slowly and carefully to prevent splashing.

  • Reaction Setup : Conduct all reactions within a fume hood. Ensure that the reaction vessel is appropriately secured.

  • Monitoring : When monitoring the reaction, do not open the reaction vessel outside of the fume hood.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for Handling 4-cyclobutyl-N-methylbenzamide start Start: Handling 4-cyclobutyl-N-methylbenzamide fume_hood Work in Chemical Fume Hood start->fume_hood weighing Weighing Solid Compound base_ppe Standard PPE: - Safety Glasses with Side-Shields - Nitrile/Neoprene Gloves - Lab Coat weighing->base_ppe respirator Add NIOSH-Approved Respirator (N95 or higher) weighing->respirator Dust generation is possible solution_prep Preparing Solution solution_prep->base_ppe reaction Running Reaction reaction->base_ppe workup Reaction Workup / Quenching workup->base_ppe face_shield Add Face Shield workup->face_shield Splash hazard present fume_hood->weighing fume_hood->solution_prep fume_hood->reaction fume_hood->workup

Caption: A flowchart outlining the decision process for PPE selection.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal of both the chemical waste and any contaminated PPE is a critical final step in the safe handling process. All waste generated should be treated as hazardous waste unless determined otherwise by your institution's environmental health and safety department.

Contaminated PPE Disposal
  • Gloves : After handling the chemical, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface. Dispose of used gloves in a designated hazardous waste container.

  • Lab Coats : If a lab coat becomes contaminated, it should be professionally laundered by a service that handles contaminated lab attire. Do not take contaminated lab coats home.

  • Other Consumables : Any disposable items that have come into contact with 4-cyclobutyl-N-methylbenzamide, such as weigh boats, pipette tips, and paper towels, should be placed in a sealed and clearly labeled hazardous waste container.[5]

Chemical Waste Disposal
  • Waste Collection : Collect all waste containing 4-cyclobutyl-N-methylbenzamide, including reaction residues and excess solutions, in a designated hazardous waste container.[6]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-cyclobutyl-N-methylbenzamide".

  • Storage : Store the waste container in a designated satellite accumulation area, ensuring the lid is securely closed.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[5]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 4-cyclobutyl-N-methylbenzamide and maintain a safe and productive laboratory environment.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. State of New Jersey.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House.
  • Benzamide Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet. MilliporeSigma.
  • Safety Data Sheet. BroadPharm.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.